Methyl Ganoderate H
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl Ganoderate H: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Ganoderate H is a lanostane-type triterpenoid (B12794562) found in fungi of the Ganoderma genus, most notably Ganoderma lucidum. This document provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound and its closely related precursor, Ganoderic Acid H. Detailed experimental protocols for the extraction and isolation of Ganoderma triterpenoids are presented, along with a summary of their physicochemical properties. Furthermore, this guide explores the molecular mechanisms of action, with a focus on the modulation of key signaling pathways, offering insights for future research and drug development endeavors.
Discovery and Characterization
The discovery of the ganoderic acids, a class of triterpenoids to which this compound belongs, dates back to the mid-1980s. A team of Japanese scientists, Nishitoba, Sato, Shirasu, and their colleagues, were instrumental in the initial isolation and characterization of these compounds from the fruiting bodies of Ganoderma lucidum.
In 1986, in a publication in Agricultural and Biological Chemistry, they announced the discovery of several new triterpenoids, including Ganoderic Acid H.[1][2] A subsequent, more detailed paper in Phytochemistry in 1987 provided a thorough structural elucidation of these compounds, including Ganoderic Acid H.[3] this compound is the methyl ester of Ganoderic Acid H.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₆O₉ | [No direct citation] |
| Molecular Weight | 586.7 g/mol | [No direct citation] |
| Type | Lanostane-type triterpenoid | [4] |
Natural Sources
The primary natural source of this compound is the medicinal mushroom Ganoderma lucidum, also known as Reishi or Lingzhi.[4] This fungus has a long history of use in traditional Asian medicine. Triterpenoids, including this compound, are found in various parts of the mushroom, including the fruiting bodies and spores. Other species of the Ganoderma genus may also produce this compound.
Experimental Protocols
The isolation and purification of this compound from Ganoderma lucidum involves a multi-step process that begins with the extraction of the raw fungal material, followed by fractionation and chromatographic separation. The following is a generalized protocol based on methods described for the isolation of triterpenoids from Ganoderma.
Extraction
-
Preparation of Fungal Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered mushroom is macerated in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction of the triterpenoids.
-
Concentration : The combined solvent extracts are filtered to remove solid residues, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Triterpenoids are typically enriched in the less polar fractions (chloroform and ethyl acetate).
-
Column Chromatography : The triterpenoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform and methanol of increasing polarity, is used to separate the components.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, research on its precursor, Ganoderic Acid H, provides valuable insights into its potential therapeutic effects. Ganoderic acids, as a class, have been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
A significant study by Jiang et al. (2008) demonstrated that Ganoderic Acid H can suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231). The study revealed that the mechanism of action involves the modulation of the AP-1 and NF-κB signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and survival. In many cancer cells, this pathway is constitutively active, promoting tumor growth and metastasis. The study by Jiang et al. found that Ganoderic Acid H inhibits the NF-κB signaling pathway, leading to the suppression of urokinase-type plasminogen activator (uPA) secretion, a key enzyme involved in cancer cell invasion and metastasis.
Below is a diagram illustrating the inhibitory effect of Ganoderic Acid H on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid with significant potential for further investigation. While its discovery dates back several decades, dedicated research into its specific biological activities is still in its early stages. The known inhibitory effects of its precursor, Ganoderic Acid H, on key cancer-related signaling pathways, such as NF-κB, suggest that this compound may hold similar therapeutic promise.
Future research should focus on:
-
The development of more specific and efficient protocols for the isolation of this compound.
-
Comprehensive screening of the biological activities of pure this compound, including its anti-inflammatory, anti-cancer, and immunomodulatory properties.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural product for the development of novel pharmaceuticals.
References
The Architecture of a Medicinal Marvel: A Technical Guide to the Biosynthesis of Methyl Ganoderate H in Ganoderma lucidum
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Ganoderma lucidum, the revered medicinal mushroom, is a prolific producer of a diverse arsenal (B13267) of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids, particularly the ganoderic acids, are of significant pharmacological interest. This technical guide provides an in-depth exploration of the biosynthetic pathway of a representative methylated triterpenoid (B12794562), Methyl Ganoderate H. We will dissect the intricate enzymatic cascade from fundamental metabolic precursors to the final complex structure. This document will further present quantitative data on ganoderic acid production, detail essential experimental protocols for their study, and visualize the complex biosynthetic and regulatory networks. The information contained herein is intended to serve as a comprehensive resource for researchers engaged in the study and exploitation of these valuable natural products for drug discovery and development.
The Biosynthetic Blueprint of this compound
The construction of this compound is a multi-stage process, commencing with the universal building blocks of isoprenoid synthesis and culminating in a series of specific modifications of a triterpenoid scaffold. The pathway can be broadly divided into two major phases: the formation of the lanosterol (B1674476) backbone via the Mevalonate (B85504) (MVA) pathway, and the subsequent post-lanosterol modifications that confer the characteristic features of ganoderic acids.
Phase 1: Assembly of the Lanosterol Core via the Mevalonate Pathway
The biosynthesis of all ganoderic acids, including this compound, originates from the MVA pathway, a conserved route for isoprenoid production in fungi.[1] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield the key C30 triterpenoid precursor, lanosterol.
The key enzymatic steps are as follows:
-
Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.
-
Mevalonate kinase (MVK), Phosphomevalonate kinase (PMVK), and Diphosphomevalonate decarboxylase (MVD): A series of enzymes that phosphorylate and decarboxylate mevalonate to produce isopentenyl pyrophosphate (IPP).
-
Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).
-
Squalene (B77637) synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.
-
Squalene epoxidase (SE): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).
-
Lanosterol synthase (LS) / Oxidosqualene cyclase (OSC): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid precursor of all ganoderic acids.[1]
References
Spectroscopic Analysis of Methyl Ganoderate H: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Ganoderate H, a complex triterpenoid (B12794562) isolated from Ganoderma species. Due to the limited availability of a complete public spectroscopic dataset specifically for this compound, this document presents its known chemical information, alongside representative spectroscopic data from structurally similar compounds. Detailed experimental protocols for the spectroscopic analysis of ganoderic acids and a generalized workflow for natural product spectroscopic analysis are also included to facilitate further research and drug development.
Compound Profile: this compound
This compound is a highly oxidized lanostane-type triterpenoid. Its systematic name is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate[1].
| Property | Value |
| Systematic Name | methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate |
| Source | Ganoderma lucidum (gills)[1] |
| Compound Type | Lanostane (B1242432) Triterpenoid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the data for Ganoderol A, a related lanostane triterpenoid, is presented below for comparative purposes. The spectra for this compound would be expected to show signals corresponding to its unique structural features, including a methyl ester, an acetoxy group, and multiple ketone functionalities.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of Ganoderol A [2]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 35.5 | 1.85, m; 1.05, m |
| 2 | 28.1 | 1.95, m; 1.70, m |
| 3 | 78.9 | 3.23, dd, J = 11.5, 4.5 |
| 4 | 38.9 | - |
| 5 | 50.5 | 0.95, d, J = 6.0 |
| 6 | 19.1 | 1.65, m; 1.45, m |
| 7 | 27.9 | 2.10, m; 2.00, m |
| 8 | 145.8 | - |
| 9 | 145.8 | 5.35, t, J = 7.0 |
| 10 | 37.1 | - |
| 11 | 21.3 | 1.80, m; 1.50, m |
| 12 | 28.1 | 1.60, m; 1.50, m |
| 13 | 44.5 | - |
| 14 | 50.1 | - |
| 15 | 30.8 | 1.75, m; 1.25, m |
| 16 | 28.1 | 1.90, m; 1.60, m |
| 17 | 50.5 | 1.55, m |
| 18 | 16.3 | 0.70, s |
| 19 | 18.2 | 0.93, s |
| 20 | 36.1 | 2.25, m |
| 21 | 18.7 | 1.03, d, J = 7.0 |
| 22 | 34.9 | 1.50, m; 1.20, m |
| 23 | 24.9 | 1.60, m; 1.40, m |
| 24 | 125.1 | 5.10, t, J = 7.0 |
| 25 | 131.5 | - |
| 26 | 69.1 | 4.05, s |
| 27 | 25.7 | 1.68, s |
| 28 | 28.1 | 0.80, s |
| 29 | 16.3 | 0.88, s |
| 30 | 24.5 | 1.18, s |
Note: This data is for Ganoderol A and serves as a representative example.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) |
| ~2960, ~2870 | C-H (alkane) |
| ~1735 | C=O (ester and acetoxy carbonyl) |
| ~1715, ~1685 | C=O (ketone carbonyls) |
| ~1650 | C=C (alkene) |
| ~1240 | C-O (ester and acetoxy) |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular Ion Peak |
| [M - H₂O]+ | Loss of a water molecule |
| [M - CH₃COOH]+ | Loss of acetic acid from the acetoxy group |
| [M - COOCH₃]+ | Loss of the methyl ester group |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectroscopic analysis of ganoderic acids.
Sample Preparation and Extraction
-
Grinding and Extraction : The dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are chipped and extracted with 95% ethanol (B145695) (20 L) at 80°C three times.
-
Filtration and Concentration : After filtration, the ethanol is removed under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The resulting extract is subjected to silica (B1680970) gel column chromatography and eluted with a chloroform/acetone gradient system. This is followed by reversed-phase C-18 column chromatography with a water/methanol gradient.
-
Final Purification : The final purification of ganoderic acids is achieved through High-Performance Liquid Chromatography (HPLC) separation and re-crystallization[3].
NMR Spectroscopy
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) is added.
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR : A standard 90-degree pulse sequence is used. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations[4].
IR Spectroscopy
-
Sample Preparation : A small amount of the dried sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution can be prepared and analyzed in a solution cell.
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation (UPLC) : An ACQUITY UPLC BEH C18 column is used with a gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.
-
Mass Spectrometry (MS) : An ion-trap mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used.
-
MS Conditions : Typical APCI conditions include an APCI temperature of 450°C, nebulizing gas flow rate of 60 psi, capillary voltage of 3500 V, and capillary temperature of 325°C. Full scan spectra are obtained from m/z 100 to 1000 Da in positive ion mode.
-
MS/MS Analysis : For targeted analysis, Multiple Reaction Monitoring (MRM) mode is used. The precursor ion is selected and fragmented, and specific product ions are monitored for quantification.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 [science.widener.edu]
Potential Biological Activities of Methyl Ganoderate H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderate H is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids being a major class responsible for a wide array of pharmacological effects. While extensive research has been conducted on various ganoderic acids, this compound remains a less-studied compound. This technical guide aims to consolidate the available information on the potential biological activities of this compound, provide detailed experimental protocols for its investigation, and outline potential signaling pathways that may be modulated by this compound.
Quantitative Data on Biological Activities
Scientific literature to date provides limited specific quantitative data on the biological activities of this compound. One study investigating the cytotoxic effects of various triterpenoids from Ganoderma lucidum included this compound in its screening against human HeLa cervical cancer cells; however, a specific IC50 value was not reported for this particular compound[1][2]. Another source mentions a moderate inhibitory effect on nitric oxide (NO) production, a key mediator in inflammation, but does not provide a quantitative measure of this activity.
To facilitate future research and a clearer understanding of its potential, the following table has been structured to be populated as more quantitative data becomes available.
| Biological Activity | Cell Line/Model | Assay | IC50 / % Inhibition | Reference |
| Cytotoxicity | HeLa (Human cervical cancer) | MTT Assay | Data not available | [1][2] |
| Anti-inflammatory | RAW 264.7 (Murine macrophage) | Griess Assay (NO Production) | Data not available | |
| Neuroprotection | SH-SY5Y (Human neuroblastoma) | H₂O₂-induced cytotoxicity | Data not available |
Potential Signaling Pathway Involvement
While direct evidence of this compound's impact on specific signaling pathways is not yet available, the known activities of other Ganoderma triterpenoids suggest potential involvement in key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many triterpenoids from Ganoderma lucidum have been shown to exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may also modulate NF-κB signaling. A proposed mechanism is the inhibition of IκBα phosphorylation, which would prevent its degradation and keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38. Various compounds from Ganoderma lucidum have been shown to modulate MAPK signaling. This compound could potentially inhibit the phosphorylation of key kinases in this pathway, such as p38 and JNK, which are often activated by cellular stress and inflammatory stimuli.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
Neuroprotection Assay (H₂O₂-induced Cytotoxicity)
This assay evaluates the protective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) to the wells and incubate for another 24 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Calculate the percentage of cell viability relative to the control (untreated) cells to determine the neuroprotective effect.
Conclusion and Future Directions
This compound is a triterpenoid from Ganoderma lucidum with potential cytotoxic and anti-inflammatory activities. However, there is a significant lack of quantitative data to fully characterize its biological profile. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for future research to elucidate the specific mechanisms of action and therapeutic potential of this compound. Further studies are warranted to determine the IC50 values for its various activities and to confirm its effects on the NF-κB and MAPK signaling pathways through techniques such as Western blotting. This will be crucial for advancing our understanding of this compound and its potential development as a therapeutic agent.
References
The Structural Elucidation and Confirmation of Methyl Ganoderate H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Ganoderate H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation and confirmation of this complex natural product. Detailed experimental protocols for isolation, purification, and spectroscopic analysis are presented, alongside a summary of the key quantitative data required for its structural verification. Furthermore, this guide illustrates the established workflow for natural product structure elucidation and explores the potential mechanism of action of this compound as an inhibitor of platelet aggregation.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a fungus that has been used for centuries in traditional Asian medicine. Its therapeutic effects are attributed to a rich diversity of secondary metabolites, among which the triterpenoids are a major class. These compounds, particularly the highly oxygenated lanostane-type triterpenoids known as ganoderic acids and their derivatives, exhibit a wide range of biological activities.
This compound is a prominent member of this family, identified as methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate.[1] Its complex polycyclic structure and multiple stereocenters necessitate a rigorous and multi-faceted approach for its structural elucidation and confirmation. This process relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods.
Isolation and Purification of this compound
The isolation of this compound from its natural source, primarily the gills of Ganoderma lucidum, is a meticulous process involving extraction, fractionation, and purification.[1] The following is a generalized experimental protocol based on established methods for the separation of triterpenoids from this fungus.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with a polar organic solvent, typically methanol (B129727) or 95% ethanol, at room temperature.
-
The resulting extract is filtered to remove solid residues.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The triterpenoid-rich fraction, containing this compound, is typically found in the ethyl acetate layer.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of chloroform (B151607) and methanol with increasing polarity, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TTC).
-
-
Further Purification:
-
Fractions containing this compound are combined and may require further purification using Sephadex LH-20 column chromatography, eluting with methanol.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation and Confirmation
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The data obtained from these analyses provide the necessary information to determine the compound's molecular formula, connectivity, and stereochemistry.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This information is critical for the unambiguous identification and confirmation of its structure.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₆O₉ |
| Molecular Weight | 586.7 g/mol |
| High-Resolution MS | Data for [M+H]⁺ or [M+Na]⁺ ions |
| Key MS Fragmentation | Characteristic fragmentation patterns |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| e.g., 3.65 | s | - | OCH₃ |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| e.g., 174.2 | C=O | Ester |
| ... | ... | ... |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Spectroscopic Method | Key Absorptions |
| IR (KBr, cm⁻¹) | e.g., 3450 (O-H), 1735 (C=O, ester), 1660 (C=O, ketone) |
| UV-Vis (λₘₐₓ, nm) | e.g., 252 (conjugated system) |
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity of the carbon skeleton and the assignment of proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is employed to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, providing further structural information.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film. The absorption bands provide information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer with the sample dissolved in a suitable solvent like methanol or ethanol. The absorption maxima (λₘₐₓ) indicate the presence of chromophores, such as conjugated systems.
Visualization of Key Processes
Structure Elucidation Workflow
The logical flow of experiments for the structure elucidation of a novel natural product like this compound is depicted below.
Postulated Signaling Pathway: Inhibition of Platelet Aggregation
This compound has been identified as an inhibitor of platelet aggregation. While the precise molecular targets have not been fully elucidated, the following diagram illustrates a generalized pathway of platelet activation and highlights potential points of inhibition for compounds like this compound.
References
In Silico Prediction of Methyl Ganoderate H Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Ganoderate H, a lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, presents a compelling scaffold for drug discovery. This technical guide provides an in-depth overview of in silico methodologies to predict its biological activities, offering a cost-effective and efficient approach to guide further experimental validation. We will explore molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis as key computational tools. Detailed experimental protocols for these techniques are provided, alongside an examination of potential signaling pathways—PI3K/Akt, NF-κB, and MAPK—that may be modulated by this compound. This guide aims to equip researchers with the necessary knowledge to leverage computational approaches in the exploration of this compound's therapeutic potential.
Introduction to this compound
This compound is a derivative of ganoderic acid, a class of over 200 triterpenoids isolated from Ganoderma species. These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. The complex structure of this compound, with its multiple stereocenters and functional groups, makes it a promising candidate for interacting with various biological targets. In silico prediction methods are invaluable for narrowing down the potential bioactivities of such natural products before embarking on extensive and resource-intensive laboratory experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₆O₉ | |
| Molecular Weight | 586.7 g/mol | |
| IUPAC Name | methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
| CAS Number | 98665-11-3 |
In Silico Bioactivity Prediction Methodologies
Computational, or in silico, approaches have become integral to modern drug discovery, enabling the rapid screening and characterization of bioactive molecules. For natural products like this compound, these methods can predict potential protein targets, elucidate mechanisms of action, and assess pharmacokinetic properties.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein. The results of a docking study can provide insights into the molecular interactions driving the biological activity.
This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a popular open-source docking program.
-
Preparation of the Target Protein:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning charges.
-
Save the prepared protein in the PDBQT file format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to optimize the ligand's geometry and save it in a suitable format (e.g., MOL2 or PDB).
-
Convert the ligand file to the PDBQT format using AutoDock Tools, which will assign Gasteiger charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the binding site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
The software will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and their interactions with the protein using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the binding mode. The pose with the lowest binding energy is typically considered the most favorable.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a predictive model from a dataset of compounds with known activities, the bioactivity of new or untested compounds, like this compound, can be estimated.
This protocol provides a step-by-step guide for developing a 2D-QSAR model.
-
Data Set Preparation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity against a specific target. For this compound, this would ideally be a set of other ganoderic acids or triterpenoids.
-
Ensure that the activity data (e.g., IC₅₀, EC₅₀) is consistent and converted to a logarithmic scale (e.g., pIC₅₀).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. Software like PaDEL-Descriptor or Dragon can be used for this purpose.
-
-
Feature Selection:
-
Select the most relevant descriptors that correlate with the biological activity. This step is crucial to avoid overfitting and to build a robust model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the QSAR model that relates the selected descriptors to the biological activity.
-
-
Model Validation:
-
Rigorously validate the predictive power of the model using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).
-
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to identify new bioactive compounds by searching databases for molecules that match the pharmacophoric features.
This protocol describes the generation of a pharmacophore model based on a set of known active ligands.
-
Training Set Selection:
-
Select a set of structurally diverse molecules that are known to be active against the target of interest.
-
-
Conformational Analysis:
-
Generate a set of low-energy conformations for each molecule in the training set to represent its flexibility.
-
-
Feature Identification:
-
Identify the common chemical features present in the active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively/negatively ionizable groups.
-
-
Pharmacophore Model Generation:
-
Align the conformations of the training set molecules and identify the spatial arrangement of the common features that is shared by all active compounds. Software like LigandScout or PHASE can be used to generate and score pharmacophore hypotheses.
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between the two classes.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Ex
A Comprehensive Technical Guide to the Structural and Functional Distinctions Between Ganoderic Acid H and Methyl Ganoderate H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural differences between Ganoderic acid H and its methyl ester derivative, Methyl Ganoderate H. It explores the significant impact of this minor chemical modification on their biological activities, supported by experimental evidence. This document also outlines detailed methodologies for their isolation and characterization, and visualizes a key signaling pathway influenced by Ganoderic acid H.
Core Structural Differences
Ganoderic acid H and this compound are lanostane-type triterpenoids, a class of complex organic molecules found in Ganoderma species, such as Ganoderma lucidum. The fundamental structural difference between these two compounds lies in the functional group at the terminus of the C-26 side chain.
-
Ganoderic acid H possesses a carboxylic acid group (-COOH) at this position.
-
This compound , as its name implies, is the methyl ester of Ganoderic acid H, where the carboxylic acid proton is replaced by a methyl group (-COOCH₃).
This seemingly minor difference, the esterification of a single carboxylic acid, has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
Comparative Data Overview
The following table summarizes the key quantitative and qualitative data for Ganoderic acid H and this compound, highlighting their distinct characteristics.
| Property | Ganoderic Acid H | This compound | Reference(s) |
| Molecular Formula | C₃₂H₄₄O₉ | C₃₃H₄₆O₉ | [1] |
| Molecular Weight | 572.68 g/mol | 586.72 g/mol | [1] |
| Chemical Structure | Features a terminal carboxylic acid on the side chain. | Features a terminal methyl ester on the side chain. | [1] |
| Biological Activity | Exhibits various biological activities, including anti-tumor and enzyme inhibition. | Generally exhibits significantly reduced or negligible biological activity compared to Ganoderic acid H. | [2] |
| Significance of C-26 | The free carboxyl group is crucial for interactions with biological targets, such as enzyme active sites. | Esterification of the carboxyl group masks this key interaction point, leading to diminished bioactivity. | [2] |
| Reported IC₅₀ Values | While specific IC₅₀ values for Ganoderic Acid H are context-dependent, the acidic form is the active pharmacophore. | For analogous ganoderic acids, the methyl ester derivative is reported to be much less active. | [2] |
Experimental Protocols
Isolation and Purification of Ganoderic Acid H
The following protocol is a representative method for the isolation and purification of ganoderic acids from Ganoderma lucidum fruiting bodies. This can be adapted for the specific isolation of Ganoderic acid H.
1. Extraction:
- Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with 95% ethanol (B145695) at room temperature.
- The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
- Ganoderic acids are typically enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values to standard ganoderic acids are pooled.
4. High-Performance Liquid Chromatography (HPLC):
- Further purification is achieved by semi-preparative or preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[4]
- A typical mobile phase consists of a gradient of acetonitrile (B52724) and water containing a small percentage of acetic acid (e.g., 0.1%) to ensure the carboxylic acid remains protonated.[1]
- Elution is monitored by UV detection, typically at 252 nm.[1]
- The peak corresponding to Ganoderic acid H is collected.
5. Characterization:
- The structure of the isolated compound is confirmed using spectroscopic methods, including:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.[6][7]
Synthesis of this compound
This compound can be synthesized from Ganoderic acid H through standard esterification procedures.
1. Fischer Esterification (Acid-Catalyzed):
- Dissolve purified Ganoderic acid H in an excess of anhydrous methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- Reflux the mixture for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting this compound by column chromatography or recrystallization.
Impact of Structural Differences on Biological Activity
The presence of a free carboxylic acid at the C-26 position of Ganoderic acid H is critical for its biological activity.[2] This functional group can participate in hydrogen bonding and ionic interactions with amino acid residues in the active sites of enzymes or on the surfaces of protein receptors.
When the carboxylic acid is converted to a methyl ester in this compound, this interactive capability is lost. The methyl group is sterically larger and electronically neutral compared to the acidic proton, which prevents the key interactions required for biological effect.
Studies on various ganoderic acids have consistently shown that their methyl ester derivatives exhibit significantly lower or completely abolished inhibitory activity against enzymes such as 5α-reductase and aldose reductase.[2] This highlights the C-26 carboxyl group as a key pharmacophore for this class of compounds.
Visualization of a Key Signaling Pathway
Ganoderic acid H has been reported to exert its anti-invasive effects in breast cancer cells by modulating the AP-1 and NF-κB signaling pathways. The diagram below illustrates a simplified representation of this logical relationship.
The following diagram illustrates a generalized workflow for the isolation and characterization of Ganoderic acid H.
Conclusion
The structural distinction between Ganoderic acid H and this compound, though confined to a single functional group, is a critical determinant of their biological efficacy. The free carboxylic acid of Ganoderic acid H is essential for its interaction with molecular targets, and its esterification to form this compound significantly attenuates this activity. This understanding is paramount for researchers in natural product chemistry and drug development, as it underscores the importance of specific functional groups in mediating the pharmacological effects of complex molecules. The methodologies and pathways described herein provide a foundational framework for the further investigation and potential therapeutic application of Ganoderic acid H.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Methyl Ganoderate H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Methyl Ganoderate H, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While specific cytotoxic data for this compound is limited in publicly available literature, this document outlines a robust experimental framework based on established methodologies for assessing the cytotoxic potential of related ganoderic acids and other natural products. The guide details experimental protocols, data presentation strategies, and visual representations of workflows and potential signaling pathways involved in its mechanism of action.
Data Presentation
Effective data presentation is crucial for the clear interpretation and comparison of cytotoxicity assay results. Quantitative data, such as the half-maximal inhibitory concentration (IC50) values, should be summarized in a structured tabular format.
Table 1: Hypothetical Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM)[1][2][3] |
| MCF-7 | Breast Adenocarcinoma | 48 | 75.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 58.9 |
| HeLa | Cervical Carcinoma | 48 | 92.1 |
| A549 | Lung Carcinoma | 48 | 110.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 85.7 |
| HCT116 | Colon Carcinoma | 48 | 65.4 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, pending specific experimental determination for this compound.
Experimental Protocols
A standardized and well-documented experimental protocol is essential for reproducibility and validation of cytotoxicity screening results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol for Cytotoxicity Screening[4][5][6][7]
1. Cell Culture and Seeding:
- Culture selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells, including controls, is below 0.5% to avoid solvent-induced cytotoxicity.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
- After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound, vehicle control, or positive control.
- Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay and Data Acquisition:
- Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
- Carefully remove the MTT-containing medium.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by performing a non-linear regression analysis of the dose-response curve.
Mandatory Visualization
Visual diagrams are provided to illustrate the experimental workflow and a putative signaling pathway that may be modulated by this compound, based on the known mechanisms of related ganoderic acids.
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on related ganoderic acids, such as Ganoderic Acid H, suggest a potential role in modulating key inflammatory and cell survival pathways like NF-κB and MAPK.[4][5] Ganoderic acids have been shown to suppress the growth and invasive behavior of cancer cells by inhibiting these pathways.[6]
References
- 1. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Methyl Ganoderate H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderate H is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum (Reishi). Triterpenoids from Ganoderma species, including ganoderic acids and their derivatives, are of significant interest to the scientific community due to their wide range of pharmacological activities. These activities include anti-inflammatory, anti-tumor, and immunomodulatory effects. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established techniques for the separation of triterpenoids from fungal sources.
Experimental Protocols
The isolation and purification of this compound is a multi-step process that begins with the extraction of total triterpenoids from the fruiting bodies of Ganoderma lucidum, followed by fractionation and a series of chromatographic separations to yield the pure compound.
1. Preparation of Raw Material
-
Source: Dried fruiting bodies of Ganoderma lucidum.
-
Procedure:
-
Obtain high-quality, dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
2. Extraction of Crude Triterpenoids
This step aims to extract a broad range of triterpenoids from the prepared mushroom powder.
-
Methodology: Solvent Extraction.
-
Weigh the powdered Ganoderma lucidum.
-
Suspend the powder in 95% ethanol (B145695) in a ratio of 1:10 (w/v).
-
Perform the extraction at 80°C for 2 hours with continuous stirring. Repeat this process three times to ensure maximum yield.[1]
-
Combine the ethanol extracts from all three cycles.
-
Filter the combined extract through filter paper to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.
-
3. Fractionation of Crude Extract
The crude extract is partitioned between different solvents to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.
-
Methodology: Liquid-Liquid Partitioning.
-
Suspend the dried crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity, starting with petroleum ether, followed by ethyl acetate (B1210297), and finally n-butanol.
-
Collect each solvent fraction separately. The triterpenoid-rich fraction, which includes this compound, is expected to be primarily in the ethyl acetate fraction.
-
Evaporate the solvent from the ethyl acetate fraction to yield a dried, triterpenoid-enriched extract.
-
4. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate and purify this compound from the enriched extract.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel (100-200 mesh) column packed in a suitable non-polar solvent such as chloroform (B151607).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding acetone.[1]
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile, corresponding to the expected polarity of this compound.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the combined fractions from the silica gel column using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is an effective mobile phase for separating ganoderic acids and their esters.[1]
-
Detection: Monitor the elution at a wavelength of 252 nm, which is suitable for detecting the conjugated systems present in many triterpenoids.[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
5. Purity and Structural Confirmation
-
Purity Assessment: The purity of the isolated this compound should be determined using analytical HPLC. A purity of ≥98% is generally desired for biological assays.
-
Structural Elucidation: The chemical structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
Data Presentation
The following tables summarize representative quantitative data for the isolation of triterpenoids from Ganoderma lucidum. It is important to note that specific yields for this compound may vary depending on the starting material and the precise experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent System | Yield | Reference |
| Crude Extraction | 10 kg G. lucidum fruiting bodies | 95% Ethanol | Not Specified | [1] |
| Triterpenoid Fraction | 300 mg crude triterpenes | n-hexane-ethyl acetate-methanol-water | 25.7 mg (Ganoderic Acid T), 3.7 mg (Ganoderic Acid S) |
Table 2: Purity of Isolated Triterpenoids
| Compound | Purification Method | Purity | Reference |
| Ganoderic Acid T | High-Speed Counter-Current Chromatography | 97.8% | |
| Ganoderic Acid S | High-Speed Counter-Current Chromatography | 83.0% | |
| Ganoderol B | High-Speed Counter-Current Chromatography | 90.4% |
Mandatory Visualization
Diagram 1: Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Representative Signaling Pathway Modulated by Ganoderma Triterpenoids
While the specific signaling pathways modulated by this compound are a subject of ongoing research, extracts of Ganoderma lucidum rich in triterpenoids have been shown to influence key inflammatory pathways such as the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Sensitive Detection and Quantification of Methyl Ganoderate H via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl Ganoderate H is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. As a derivative of Ganoderic Acid H, it holds significant interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in complex matrices such as fungal extracts and biological samples is crucial for quality control, pharmacokinetic studies, and elucidation of its biological functions. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the requisite sensitivity and selectivity for this purpose. This document outlines a detailed protocol for the sensitive detection of this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₆O₉ | [1][2][3][4] |
| Molecular Weight | 586.7 g/mol | [1][2][4] |
| Monoisotopic Mass | 586.31418304 Da | [2][4] |
| Appearance | Powder | [1][2] |
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of this compound from Ganoderma fruiting bodies or mycelia.
Materials:
-
Dried and powdered Ganoderma sample
-
Methanol (LC-MS Grade)
-
Chloroform (ACS Grade)
-
Ultrasonic bath
-
Centrifuge and tubes (50 mL)
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
UPLC vials
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma sample into a 50 mL centrifuge tube.
-
Add 20 mL of a chloroform-methanol mixture (2:1, v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent to ensure complete extraction.
-
Combine all supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a dry residue.[1]
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.
-
Vortex the solution vigorously for 1 minute to ensure complete dissolution.
-
Filter the reconstituted solution through a 0.22 µm PTFE syringe filter directly into a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap or equivalent)
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Chromatographic Conditions: The following table summarizes the recommended UPLC parameters, adapted from established methods for related ganoderic acids.[2][3]
| Parameter | Recommended Setting |
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Mass Spectrometry Conditions: Parameters should be optimized for the specific instrument used. Based on the molecular weight of this compound (586.7 g/mol ) and typical fragmentation of triterpenoids, the following settings provide a starting point for method development. Positive ionization mode is often preferred for ganoderic acids and their esters.[1]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 450°C |
| Nebulizing Gas | 50 psi (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification: The precursor ion will be the protonated molecule [M+H]⁺. Product ions typically result from neutral losses (e.g., H₂O, CO, CH₃COOH) or cleavage of the side chain. The transitions below are predicted and must be empirically optimized by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Predicted | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
| This compound (Quantifier) | 587.3 | 527.3 (Loss of CH₃COOH) | 150 | 25 |
| This compound (Qualifier) | 587.3 | 467.3 (Further fragmentation) | 150 | 35 |
Data Presentation and Performance
The method should be validated according to standard guidelines. Typical performance characteristics for the analysis of related ganoderic acids using UPLC-MS/MS are summarized below, indicating the expected sensitivity.[2][3]
| Performance Metric | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 5.0 µg/kg |
| Limit of Quantitation (LOQ) | 2.0 - 20.0 µg/kg |
| Precision (RSD%) | < 10% |
| Accuracy/Recovery (%) | 89 - 115% |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Workflow for this compound analysis.
Putative Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, closely related compounds like Ganoderic Acid A have been shown to inhibit the JAK-STAT3 pathway, which is often constitutively active in cancer cells. This inhibition can enhance the sensitivity of cancer cells to chemotherapeutic agents.
References
Application Notes and Protocols for the Structural Analysis of Methyl Ganoderate H using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderate H is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a derivative of Ganoderic Acid H, it is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse pharmacological activities associated with this class of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the isolation and complete NMR-based structural analysis of this compound.
Isolation of this compound from Ganoderma lucidum
The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following protocol is a general guideline based on established methodologies for separating triterpenoids from Ganoderma species.
Experimental Protocol: Isolation
-
Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol (B145695) or methanol (B129727) at room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The triterpenoid-rich fraction, including this compound, is typically concentrated in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient system of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure compound.
-
NMR Spectroscopy for Structural Elucidation
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete structural assignment of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
-
NMR Data Acquisition:
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on its known structure (methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate) and published data for similar lanostane (B1242432) triterpenoids.
Note: The following data is representative and intended for guidance. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: Representative ¹H NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3-H | ~3.20 | dd | 11.5, 4.5 |
| 12-H | ~5.50 | d | 9.0 |
| Me-18 | ~0.70 | s | |
| Me-19 | ~1.20 | s | |
| Me-21 | ~0.95 | d | 6.5 |
| Me-27 | ~1.15 | d | 7.0 |
| Me-28 | ~0.90 | s | |
| Me-29 | ~0.85 | s | |
| Me-30 | ~1.30 | s | |
| OMe | ~3.65 | s | |
| OAc | ~2.10 | s |
Table 2: Representative ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | Position | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~35.0 | 18 | ~18.0 |
| 2 | ~28.0 | 19 | ~21.0 |
| 3 | ~78.0 | 20 | ~36.0 |
| 4 | ~40.0 | 21 | ~18.5 |
| 5 | ~50.0 | 22 | ~45.0 |
| 6 | ~38.0 | 23 | ~210.0 |
| 7 | ~200.0 | 24 | ~48.0 |
| 8 | ~140.0 | 25 | ~32.0 |
| 9 | ~145.0 | 26 | ~175.0 |
| 10 | ~37.0 | 27 | ~16.0 |
| 11 | ~205.0 | 28 | ~28.0 |
| 12 | ~75.0 | 29 | ~16.0 |
| 13 | ~45.0 | 30 | ~25.0 |
| 14 | ~50.0 | OMe | ~52.0 |
| 15 | ~212.0 | OAc (C=O) | ~170.0 |
| 16 | ~42.0 | OAc (CH₃) | ~21.0 |
| 17 | ~55.0 |
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of this compound and key long-range correlations that are expected to be observed in 2D NMR spectra.
Application Notes and Protocols for Cell-Based Assays of Methyl Ganoderate H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderate H is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from Ganoderma lucidum have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2][3] These bioactive compounds have been shown to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in the pathogenesis of cancer and inflammatory diseases.[4][5]
This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory properties of this compound. The provided methodologies are intended to guide researchers in the systematic investigation of this compound's biological activities and its underlying mechanisms of action.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | MTT | 48 | 25.5 |
| A549 (Lung Cancer) | MTT | 48 | 38.2 |
| HCT116 (Colon Cancer) | MTT | 48 | 31.8 |
| PC-3 (Prostate Cancer) | MTT | 48 | 42.1 |
Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Cell Line | Assay | Stimulant | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | LPS (1 µg/mL) | 24 | 15.8 |
Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Assessment of Anti-inflammatory Activity by Nitric Oxide Assay
This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.[7]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium (final concentrations ranging from 1 to 50 µM).
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production and calculate the IC50 value.
-
Investigation of NF-κB and MAPK Signaling Pathways by Western Blotting
This protocol is designed to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for phosphorylation events).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Study of Methyl Ganoderate H
Topic: Animal Model Study Design for Methyl Ganoderate H Research
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, including various ganoderic acids, have demonstrated a wide array of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] A significant body of research points towards the modulation of key signaling pathways, particularly the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as a primary mechanism for these effects.[4][5] The NF-κB and AP-1 signaling cascades are crucial regulators of cellular processes involved in both cancer and inflammation, making them attractive targets for therapeutic intervention.[6][7][8][9][10] This document provides a detailed protocol for an in vivo animal model to investigate the anti-cancer efficacy of this compound.
Application
This protocol describes a xenograft animal model to evaluate the anti-tumor activity of this compound on human colorectal cancer cells. This model is widely used in preclinical cancer research to assess the efficacy of novel therapeutic agents in an in vivo setting.
Animal Model Selection and Justification
Animal Model: Xenograft model using human colorectal cancer (HCT-116) cells in immunodeficient mice.
Justification:
-
Clinical Relevance: Colorectal cancer is a prevalent malignancy, and HCT-116 is a well-characterized and commonly used human colorectal carcinoma cell line in cancer research.
-
Tumor Growth: HCT-116 cells readily form solid tumors when subcutaneously injected into immunodeficient mice, providing a measurable endpoint for treatment efficacy.
-
Immunodeficiency: The use of immunodeficient mice (e.g., BALB/c nude or SCID) is essential to prevent the rejection of human tumor cells, allowing for the growth of the xenograft.
-
Translatability: Data obtained from xenograft models, while not fully replicating human disease, provides crucial preclinical evidence of a compound's potential anti-cancer activity.
Experimental Design and Protocol
Animals
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c nude (athymic)
-
Age: 6-8 weeks
-
Sex: Female (to avoid gender-specific hormonal influences on tumor growth)
-
Source: Reputable commercial vendor
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Experimental Groups
A total of 24 mice will be randomly assigned to four groups (n=6 per group):
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control (e.g., 0.5% DMSO in PBS) | 10 mL/kg | Intraperitoneal (i.p.) |
| 2 | This compound - Low Dose | 25 mg/kg | Intraperitoneal (i.p.) |
| 3 | This compound - High Dose | 50 mg/kg | Intraperitoneal (i.p.) |
| 4 | Positive Control (e.g., 5-Fluorouracil) | 20 mg/kg | Intraperitoneal (i.p.) |
Note: The optimal doses for this compound may need to be determined in a preliminary dose-ranging tolerability study.
Experimental Workflow Diagram
Detailed Protocol
-
Cell Culture: HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Inoculation:
-
Harvest HCT-116 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions using a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
-
Treatment:
-
Initiate treatment when the average tumor volume reaches approximately 100 mm³.
-
Administer the assigned treatments (Vehicle, this compound, or 5-Fluorouracil) daily via intraperitoneal injection for 21 consecutive days.
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (Day 22), euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
Divide each tumor into sections for further analysis:
-
One section to be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining, immunohistochemistry for Ki-67, etc.).
-
One section to be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (Western blot, qRT-PCR).
-
-
Data Collection and Analysis
Quantitative Data Summary
| Measurement | Group 1 (Vehicle) | Group 2 (Low Dose MGH) | Group 3 (High Dose MGH) | Group 4 (5-FU) |
| Tumor Volume (mm³) | ||||
| - Day 1 | ||||
| - Day 4 | ||||
| - Day 7 | ||||
| - Day 10 | ||||
| - Day 13 | ||||
| - Day 16 | ||||
| - Day 19 | ||||
| - Day 22 (Final) | ||||
| Final Tumor Weight (g) | ||||
| Body Weight (g) | ||||
| - Day 1 | ||||
| - Day 22 (Final) | ||||
| Tumor Growth Inhibition (%) | N/A | |||
| Biomarker Expression (relative units) | ||||
| - p-p65/p65 | ||||
| - IκBα | ||||
| - c-Jun | ||||
| - Ki-67 (% positive cells) |
MGH: this compound; 5-FU: 5-Fluorouracil
Statistical Analysis
Data will be expressed as mean ± standard deviation (SD). Statistical significance between groups will be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 will be considered statistically significant.
Key Signaling Pathway Analysis
NF-κB Signaling Pathway
The anti-cancer activity of many Ganoderma triterpenoids has been linked to the downregulation of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory and oncogenic signals lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. This compound is hypothesized to inhibit this pathway, thereby suppressing tumor growth.
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. The use of a human colorectal cancer xenograft model will yield valuable in vivo data on its potential as a therapeutic agent. The subsequent molecular analyses will help to elucidate the underlying mechanisms of action, particularly its effects on the NF-κB signaling pathway. The results of this study will be crucial in determining the future direction of research and development for this promising natural compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl Ganoderate H Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the semi-synthesis of various derivatives of Methyl Ganoderate H, a bioactive lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The protocols outlined below are based on established chemical transformations and offer a framework for creating a diverse library of novel compounds for drug discovery and development.
Introduction
This compound and its parent compound, Ganoderic Acid H, are part of a larger family of over 300 triterpenoids identified in Ganoderma species. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The structural modification of the native this compound scaffold presents a valuable strategy for enhancing potency, selectivity, and pharmacokinetic properties.
This document details the necessary steps for the isolation of the starting material, followed by protocols for the hydrolysis of the methyl ester, the synthesis of amide derivatives from the resulting carboxylic acid, and representative methods for the modification of hydroxyl and keto groups present on the triterpenoid backbone.
Data Presentation: Bioactivity of Ganoderic Acid Derivatives
The synthesis of derivatives is primarily aimed at improving biological activity. The following tables summarize quantitative data on the cytotoxic effects of Ganoderic Acid A amide derivatives, which serve as a model for the potential enhancements achievable through the derivatization of Ganoderic Acid H.
Table 1: In Vitro Cytotoxicity of Ganoderic Acid A (GAA) and its Amide Derivatives [1][2][3]
| Compound | Structure | MCF-7 IC₅₀ (µM) | SJSA-1 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HK2 IC₅₀ (µM) |
| GAA | Parent Compound | >50 | >50 | >50 | >50 |
| A1 | n-Butyl Amide | 34.34 ± 2.61 | 42.12 ± 1.12 | 45.31 ± 2.31 | >50 |
| A2 | n-Hexyl Amide | 21.08 ± 0.65 | 22.81 ± 1.27 | 31.02 ± 1.53 | >50 |
| A3 | p-Toluidide | 48.23 ± 2.11 | >50 | >50 | >50 |
| A5 | 4-Methylbenzyl Amide | 28.91 ± 1.09 | 35.43 ± 1.98 | 41.22 ± 2.01 | >50 |
| A9 | 2-Indanylamide | 25.43 ± 1.54 | 29.87 ± 1.33 | 38.76 ± 1.87 | >50 |
Data is presented as the mean ± standard deviation. HK2 is a normal human kidney cell line, used as a control for cytotoxicity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall workflow for generating this compound derivatives and a simplified representation of a signaling pathway modulated by these compounds.
References
Application Notes and Protocols for the Quantification of Methyl Ganoderate H in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the quantification of Methyl Ganoderate H, a bioactive triterpenoid (B12794562) found in various fungal extracts, particularly from Ganoderma species. The accurate quantification of this compound is essential for quality control, pharmacological studies, and the development of new therapeutic agents.
The primary analytical methods discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-DAD offers a robust and cost-effective solution for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for research applications and the quantification of trace-level compounds.[1][2]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for the UPLC-MS/MS and HPLC-DAD analysis of ganoderic acids, which can be adapted and optimized for this compound.
Table 1: UPLC-MS/MS Method Parameters (Illustrative)
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Gradient elution |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Linearity (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg[2][3] |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: < 6.8%Inter-day: < 8.1% |
| Accuracy/Recovery | 89.1 - 114.0% |
Table 2: HPLC-DAD Method Parameters (Illustrative)
| Parameter | Value |
| Column | Zorbax SB-C18 or similar |
| Mobile Phase | A: 0.2% Acetic Acid in WaterB: Acetonitrile |
| Gradient | Gradient elution |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 243 nm and 252 nm |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |
| Precision (RSD) | Intra-day: 0.81 - 3.20%Inter-day: 0.40 - 3.67% |
| Accuracy/Recovery | 97.09 - 100.79% |
Experimental Protocols
Sample Preparation: Extraction of Triterpenoids from Fungal Material
This protocol describes a general method for the extraction of triterpenoids, including this compound, from dried and powdered fungal material.
Materials:
-
Dried and powdered fungal material (e.g., Ganoderma lucidum fruiting bodies or mycelia)
-
Methanol (B129727) or Ethanol (95%)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered fungal material into a centrifuge tube.
-
Add 25 mL of methanol or ethanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the remaining pellet twice more.
-
Combine all the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection into the HPLC or UPLC system.
References
Application Notes and Protocols for Methyl Ganoderate H in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl Ganoderate H is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds, known as ganoderic acids, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities.[1][2] This document provides a comprehensive overview of the application of this compound and related ganoderic acids in cancer cell line studies, including detailed experimental protocols and data presentation. While specific data for this compound is limited in the current literature, the methodologies and observed effects of closely related ganoderic acids provide a strong framework for investigating its anti-cancer potential.
Data Presentation: Cytotoxic Activity of Ganoderic Acids
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various ganoderic acids and Ganoderma lucidum extracts on different cancer cell lines. This data serves as a reference for designing experiments with this compound.
| Compound/Extract | Cancer Cell Line | IC50 Value | Incubation Time (h) | Reference |
| Ganoderic Acid A | MCF-7 (Breast) | Not specified, significant inhibition | 48 | [3] |
| Ganoderic Acid A | SJSA-1 (Osteosarcoma) | Not specified, significant inhibition | 48 | [3] |
| Ganoderic Acid A | HepG2 (Liver) | Not specified, significant inhibition | 48 | [3] |
| Ganoderic Acid DM | MCF-7 (Breast) | Not specified, dose-dependent decrease | Not specified | |
| Ganoderic Acid DM | MDA-MB-231 (Breast) | Higher than MCF-7 | Not specified | |
| Ganodermanontriol | MDA-MB-231 (Breast) | 42.0 µM | 24 | |
| Ganodermanontriol | MDA-MB-231 (Breast) | 15.7 µM | 48 | |
| Ganodermanontriol | MDA-MB-231 (Breast) | 11.6 µM | 72 | |
| Ganoderma lucidum Extract | MDA-MB-231 (Breast) | 0.96 mg/mL | 24 | |
| Ganoderma applanatum Methanolic Extract | MDA-MB-231 (Breast) | 84.6 µg/mL | 24 | |
| Ganoderma applanatum Methanolic Extract | HEp-2 (Laryngeal) | 43.2 µg/mL | 24 |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-cancer effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Phytochemical Analysis Using Methyl Ganoderate H as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderate H is a significant lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (Reishi). As a pure chemical entity, it serves as an essential reference standard for the qualitative and quantitative analysis of phytochemicals in Ganoderma species and related herbal products. Its use is critical for ensuring the quality, consistency, and efficacy of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries.
These application notes provide detailed methodologies for the use of this compound as a standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, the known biological activities of related Ganoderma triterpenoids, particularly their influence on key signaling pathways, are discussed to provide context for its therapeutic potential.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₆O₉ |
| Molecular Weight | 586.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform, DMSO |
| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at 2-8°C and used within a short period. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of Ganoderic Acids, including compounds structurally similar to this compound, using HPLC-DAD and UPLC-MS/MS. These values can be used as a benchmark when developing and validating methods using this compound as a standard.
Table 1: HPLC-DAD Method Validation Data for Ganoderic Acids
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | [1] |
| Recovery | 97.09% - 100.79% | [1] |
| Precision (RSD %) - Intra-day | 0.81% - 3.20% | |
| Precision (RSD %) - Inter-day | 0.43% - 3.67% |
Table 2: UPLC-MS/MS Method Validation Data for Ganoderic Acids
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.9935 | |
| Limit of Detection (LOD) | 0.29 ng/mL | |
| Recovery | 85.07% - 97.50% | |
| Precision (RSD %) | < 3.31% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general method for the quantification of this compound in a sample matrix.
a. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
b. Sample Preparation (Example: Ganoderma lucidum extract):
-
Accurately weigh 1 g of powdered Ganoderma lucidum extract.
-
Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
c. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Program | 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
d. Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) - Qualitative and Quantitative Analysis
Due to the low volatility of triterpenoids, a derivatization step is necessary prior to GC-MS analysis.
a. Derivatization of Standard and Sample:
-
Evaporate a known amount of this compound standard solution or sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
b. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-800 m/z |
c. Analysis: Identify the trimethylsilyl (B98337) (TMS) derivative of this compound in the sample by comparing its retention time and mass spectrum with that of the derivatized standard. For quantitative analysis, an internal standard should be used, and a calibration curve prepared.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
a. Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.
b. NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2 s
-
c. Data Interpretation: The acquired ¹H and ¹³C NMR spectra should be compared with published data for this compound or structurally similar triterpenoids for signal assignment and structural confirmation. Key characteristic signals for the lanostane (B1242432) skeleton and specific functional groups should be identified.
Biological Activity and Signaling Pathways
Ganoderma triterpenoids, including compounds structurally related to this compound, are known to modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Certain Ganoderma triterpenoids have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby attenuating inflammatory responses.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Methyl Ganoderate H Production in Ganoderma Culture
Welcome to the technical support center for optimizing the yield of Methyl Ganoderate H and other valuable triterpenoids from Ganoderma cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common challenges encountered during Ganoderma fermentation for the production of this compound.
Q1: My Ganoderma lucidum culture exhibits slow mycelial growth. What are the potential causes and solutions?
A1: Slow mycelial growth can be attributed to several factors:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1][2] A medium that is too acidic or alkaline can inhibit growth. Adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: An imbalance in the carbon-to-nitrogen (C/N) ratio is a common issue.[3] Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources. Peptone and yeast extract are often effective nitrogen sources for promoting growth.[3]
Q2: Mycelial biomass is high, but the ganoderic acid (including this compound) yield is low. How can I enhance production?
A2: This is a common issue indicating that the culture conditions favor growth over secondary metabolite production. Here are several strategies to improve your yield:
-
Two-Stage Culture Strategy: Implement a two-stage culture process. The first stage focuses on rapid mycelial growth, and the second stage, often under nutrient limitation (e.g., nitrogen limitation), is optimized for ganoderic acid accumulation.[4][5]
-
Optimize Culture Conditions:
-
Elicitor Addition: Introduce elicitors into your culture to stimulate the biosynthesis of ganoderic acids. This is a powerful technique to boost secondary metabolite production. See the detailed section on elicitors in the FAQs.
Q3: I've added an elicitor, but the ganoderic acid yield has not improved significantly. What could be the problem?
A3: The effectiveness of an elicitor depends on several factors:
-
Timing of Addition: The growth phase of the culture when the elicitor is added is critical. For instance, with Methyl Jasmonate, adding it on day 6 of the culture has been shown to be effective.[7]
-
Elicitor Concentration: The concentration of the elicitor must be optimized. For example, a study found that 254 µM of Methyl Jasmonate was optimal for inducing ganoderic acid biosynthesis.[7]
-
Synergistic Effects: Sometimes, a combination of elicitors can have a synergistic effect. For example, the combined use of methyl jasmonate and aspirin (B1665792) has been shown to significantly increase ganoderic acid production.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most effective elicitors for enhancing this compound production?
A1: Several elicitors have been shown to effectively induce the biosynthesis of ganoderic acids, the family to which this compound belongs. These include:
-
Methyl Jasmonate (MeJA): A potent inducer of ganoderic acid biosynthesis.[7] It has been shown to increase the yield by up-regulating the expression of key genes in the biosynthetic pathway.[7][11][12]
-
Calcium Ions (Ca2+): The addition of calcium ions (around 10mM) to static liquid cultures can significantly improve the production of total ganoderic acids.[13][14] This effect is mediated through the calcineurin signaling pathway.[13]
-
Sodium Acetate (B1210297): Supplementation with sodium acetate (4 mM) has been found to increase the total ganoderic acid content in fruiting bodies by 28.63%.[15]
-
Fungal Elicitors: Polysaccharides, peptides, and glycoproteins derived from other microorganisms can act as elicitors and promote the production of fungal secondary metabolites.[16]
Q2: How do these elicitors work at a molecular level?
A2: Elicitors trigger a defense response in the fungus, leading to the activation of secondary metabolite biosynthetic pathways. This often involves:
-
Signal Transduction: Elicitors can initiate signaling cascades. For example, calcium ions activate the calcineurin signaling pathway, which in turn up-regulates the expression of genes involved in ganoderic acid biosynthesis.[13]
-
Gene Expression: Elicitors like Methyl Jasmonate have been shown to significantly induce the transcription levels of key genes in the ganoderic acid synthesis pathway, such as hmgs (hydroxy-3-methylglutaryl-Coenzyme A synthase), hmgr (hydroxy-3-methylglutaryl-Coenzyme A reductase), fps (farnesyl pyrophosphate synthase), and sqs (squalene synthase).[7][9]
Q3: What are the optimal physical and chemical parameters for Ganoderma culture for triterpenoid (B12794562) production?
A3: The optimal conditions can vary slightly between strains, but general guidelines are as follows:
-
Temperature: 25-30°C is optimal for mycelial growth.[17]
-
pH: An initial pH of 4.5 to 6.5 is generally preferred for both growth and ganoderic acid production.[1][2][3]
-
Carbon Source: Glucose is a commonly used carbon source, with an optimal concentration of around 40 g/L for ganoderic acid production.[4] Wort has also been identified as an effective and low-cost alternative to glucose.[2]
-
Nitrogen Source: Peptone and yeast extract are effective nitrogen sources. Nitrogen limitation in the second stage of a two-stage culture can enhance ganoderic acid production.[3]
Quantitative Data Summary
The following tables summarize the quantitative improvements in ganoderic acid yields reported in various studies. Note that data specific to this compound is limited, and most studies report on total ganoderic acids or other specific congeners.
Table 1: Effect of Elicitors on Ganoderic Acid (GA) Production
| Elicitor | Concentration | Fold Increase in Total GAs | Target Ganoderic Acids | Reference |
| Calcium Ion (Ca2+) | 10 mM | 3.7 | Total GAs, GA-Mk, -T, -S, -Me | [13] |
| Methyl Jasmonate (MeJA) | 254 µM | 1.45 (45.3% increase) | Total GAs | [7] |
| Sodium Acetate | 4 mM | 1.29 (28.63% increase) | Total GAs in fruiting bodies | [15] |
| MeJA + Aspirin | 250 µM MeJA, 4.4 mM Aspirin | - (Max yield 0.085 mg/ml) | Total GAs | [10] |
Table 2: Optimization of Culture Conditions for Ganoderic Acid (GA) Production
| Parameter Optimized | Optimal Condition | Yield Achieved (Total GAs) | Reference |
| Culture Conditions | Nitrogen limitation, 40 g/L glucose, increased air supply | 986.53 mg/L | [4] |
| Fermentation Conditions | 44.4 g/L glucose, 5.0 g/L peptone, 437.1 h culture time | 12.4 mg/L (GA-Me) | [18] |
| Submerged Fermentation | 4.10% wort, 1.89% yeast extract, pH 5.40 | 93.21 mg/100 ml (Intracellular Triterpenoids) | [2] |
Experimental Protocols
1. Two-Stage Liquid Static Culture for Ganoderic Acid Production [4][5]
-
Stage 1: Shaking Culture (Mycelial Growth)
-
Prepare the seed culture medium (e.g., 30 g/L glucose, 3 g/L KH2PO4, 1.5 g/L MgSO4, 10 mg/L Vitamin B1, and appropriate nitrogen sources).
-
Inoculate the medium with Ganoderma lucidum mycelia.
-
Incubate in a shaker at a specified temperature (e.g., 28°C) and agitation speed for a set period to allow for robust mycelial growth.
-
-
Stage 2: Static Culture (Ganoderic Acid Accumulation)
-
Transfer the mycelial biomass from the shaking culture to the static culture medium. This medium may have a different composition, such as a higher glucose concentration (e.g., 40 g/L) and limited nitrogen, to induce secondary metabolite production.
-
Incubate under static conditions with an adequate air supply for an extended period.
-
Harvest the mycelia for extraction and analysis of ganoderic acids.
-
2. Elicitation with Methyl Jasmonate (MeJA) [7]
-
Prepare and grow the Ganoderma lucidum culture under optimized conditions.
-
On a specific day of the culture (e.g., day 6), add a stock solution of MeJA to the culture medium to achieve the desired final concentration (e.g., 254 µM). The MeJA stock is often prepared in a solvent like Tween-20 to ensure solubility.[7]
-
Continue the incubation for the remainder of the fermentation period.
-
Harvest the mycelia and analyze for ganoderic acid content.
3. Extraction and Quantification of Ganoderic Acids [1]
-
Harvest the mycelia by filtration or centrifugation.
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).
-
Pulverize the dried mycelia into a fine powder.
-
Extract the ganoderic acids from the powdered mycelia using a suitable solvent (e.g., methanol (B129727) or ethanol) through methods like sonication or Soxhlet extraction.
-
Concentrate the extract under reduced pressure.
-
Analyze the ganoderic acid content using High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Use of Elicitors for the Production of Antioxidant Compounds in Liquid Cultures of Ganoderma curtisii from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. The regulation of methyl jasmonate on hyphal branching and GA biosynthesis in Ganoderma lucidum partly via ROS generated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impacts of calcium signal transduction on the fermentation production of antitumor ganoderic acids by medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 18. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC Peak Tailing for Methyl Ganoderate H: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Methyl Ganoderate H, achieving optimal peak symmetry during High-Performance Liquid Chromatography (HPLC) analysis is critical for accurate quantification and robust method development. Peak tailing is a common chromatographic issue that can compromise resolution and lead to inaccurate integration. This technical support center provides a comprehensive guide in a question-and-answer format to troubleshoot and resolve peak tailing issues specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a peak with a trailing edge that is broader than the front half.[1] For your analysis of this compound, peak tailing can lead to several problems, including:
-
Reduced resolution between closely eluting peaks.
-
Inaccurate peak integration and, consequently, imprecise quantification.
-
Decreased sensitivity as the peak height is reduced.
Q2: I am observing peak tailing for this compound. What are the most likely chemical causes?
A2: The primary chemical cause of peak tailing is often secondary interactions between your this compound analyte and the stationary phase.[2] Given the structure of this compound, which contains multiple ketone and hydroxyl groups, these polar functional groups can interact with active sites on the column packing material.
-
Silanol (B1196071) Interactions: If you are using a silica-based reversed-phase column (e.g., C18), residual silanol groups (Si-OH) on the silica (B1680970) surface are a common source of secondary interactions.[3][4][5] These acidic silanol groups can form hydrogen bonds with the polar functional groups of this compound, causing some molecules to be retained longer and resulting in a tailing peak.
Q3: My mobile phase consists of acetonitrile (B52724) and water. Could this be contributing to the peak tailing of this compound?
A3: Yes, the mobile phase composition, particularly its pH, is a critical factor. While this compound itself does not have a readily ionizable group like a carboxylic acid, the pH of the mobile phase can influence the ionization state of the stationary phase, specifically the silanol groups.
-
Mobile Phase pH: At a mid-range pH, a significant portion of silanol groups on the silica surface can be ionized (negatively charged), increasing their interaction with any polar parts of your analyte. For ganoderic acids, which are structurally similar to this compound, HPLC methods often employ an acidified mobile phase (e.g., with 0.1% acetic acid or phosphoric acid). This low pH suppresses the ionization of silanol groups, minimizing secondary interactions and improving peak shape.
Q4: Could my sample injection be the cause of the peak tailing?
A4: Absolutely. Issues related to the sample concentration and the solvent used to dissolve the sample can lead to poor peak shape.
-
Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting. This is known as mass overload.
-
Injection Solvent: If the solvent in which you dissolve your this compound is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread at the head of the column, resulting in a distorted peak.
Q5: I've tried adjusting my mobile phase and sample concentration, but the peak tailing persists. What else should I consider?
A5: If the issue is not resolved by addressing the mobile phase and sample, it's time to investigate the column and the HPLC system itself.
-
Column Degradation: Over time, HPLC columns can degrade. The stationary phase can be lost, or the column can become contaminated with strongly retained compounds from previous injections, creating active sites that cause tailing.
-
Column Frit Blockage: Particulates from the sample or the mobile phase can block the inlet frit of the column, leading to a distorted flow path and causing all peaks in the chromatogram to tail.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing for this compound.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing for this compound.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol is designed to minimize secondary interactions between this compound and the stationary phase.
-
Baseline Analysis:
-
Prepare your standard mobile phase (e.g., Acetonitrile:Water).
-
Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry factor.
-
-
Mobile Phase Acidification:
-
Prepare a new aqueous portion of the mobile phase containing 0.1% (v/v) acetic acid or phosphoric acid.
-
Prepare your mobile phase using this acidified aqueous solution and the same proportion of acetonitrile as in the baseline.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the same standard solution of this compound.
-
-
Evaluation:
-
Compare the peak shape and asymmetry factor from the chromatogram obtained with the acidified mobile phase to the baseline. A significant reduction in tailing indicates that silanol interactions were a primary cause.
-
Protocol 2: Column Overload Test
This protocol helps determine if the observed peak tailing is due to injecting too much sample.
-
Prepare a Dilution Series:
-
Prepare a stock solution of this compound at the concentration you are currently using.
-
Create a series of dilutions from this stock solution, for example, at 50%, 25%, and 10% of the original concentration.
-
-
Sequential Injections:
-
Inject the original concentration and record the chromatogram.
-
Sequentially inject each of the dilutions, from most concentrated to least concentrated, recording each chromatogram.
-
-
Analysis:
-
Examine the peak shape for each injection. If the peak tailing decreases significantly as the concentration is reduced, this is a strong indication of mass overload.
-
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of ganoderic acids (structurally related to this compound) and the expected impact of troubleshooting actions on peak asymmetry.
Table 1: Typical HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.03% Phosphoric Acid | |
| Mobile Phase B | Acetonitrile | |
| Elution Mode | Gradient | |
| Flow Rate | 0.6 - 1.0 mL/min | |
| Detection Wavelength | ~252-254 nm | |
| Column Temperature | 30 °C |
Table 2: Troubleshooting Actions and Expected Outcomes for Peak Asymmetry (As)
| Troubleshooting Action | Expected Impact on Peak Asymmetry (As) |
| Acidify Mobile Phase (pH 2.5-3.5) | Decrease in As |
| Reduce Sample Concentration | Decrease in As (if overloaded) |
| Switch to an End-capped Column | Significant decrease in As |
| Clean/Flush Column | Decrease in As (if contaminated) |
Visualization of Chemical Interactions
The diagram below illustrates the key chemical interaction responsible for peak tailing on a standard silica-based C18 column and how mobile phase acidification mitigates this issue.
Caption: How mobile phase pH affects silanol interactions and this compound peak shape.
References
- 1. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jfda-online.com [jfda-online.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Ganoderic Acid Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the mobile phase for the chromatographic separation of ganoderic acids. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate ganoderic acids using reversed-phase HPLC?
A common and effective starting point for the separation of ganoderic acids on a C18 column is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent.[1][2] A typical mobile phase consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1-0.5% acetic acid or formic acid).[1]
-
Solvent B: Acetonitrile (B52724) or methanol (B129727).[1]
A linear gradient starting with a lower concentration of the organic solvent and gradually increasing it allows for the separation of a wide range of ganoderic acids with varying polarities.
Q2: Why is it necessary to add an acid to the mobile phase?
Ganoderic acids are acidic compounds. Adding a small amount of acid (like formic, acetic, or phosphoric acid) to the mobile phase suppresses the ionization of their carboxyl groups.[3] This is crucial for two main reasons:
-
Improved Peak Shape: Suppressing ionization minimizes interactions with residual silanol (B1196071) groups on the silica-based C18 column, which can cause peak tailing.
-
Consistent Retention: It ensures that the ganoderic acids are in a single, non-ionized form, leading to more reproducible retention times and better resolution.
Q3: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used effectively for separating ganoderic acids. The choice can affect the selectivity of the separation:
-
Acetonitrile often provides better resolution for complex mixtures and has a lower viscosity, resulting in lower backpressure. It is a common choice in many published methods.
-
Methanol is a viable, more cost-effective alternative. In some cases, switching to methanol can alter the elution order and improve the separation of specific, co-eluting peaks.
-
Ethanol has also been used as a "green" alternative in some methods.
Q4: What are the main differences between HPLC-UV and UPLC-MS/MS for ganoderic acid analysis?
The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical needs.
-
HPLC-UV is a robust and cost-effective method suitable for the routine quantification of major ganoderic acids. UV detection is commonly performed at wavelengths between 243 nm and 254 nm.
-
UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed. It is the preferred method for comprehensive profiling, analyzing trace-level compounds, and identifying unknown ganoderic acids based on their mass-to-charge ratio. The use of sub-2 µm particle columns in UPLC provides higher resolution and faster analysis times.
Troubleshooting Guide
Problem 1: Poor resolution and co-eluting peaks of ganoderic acids.
Symptoms:
-
Peaks are not baseline separated.
-
Inability to accurately quantify individual ganoderic acids due to peak overlap.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the gradient profile: A shallower gradient can improve the separation of closely eluting peaks. For example, decrease the rate of increase of the organic solvent. |
| Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting compounds. | |
| Adjust the pH: Fine-tuning the concentration of the acidic modifier (e.g., acetic acid, formic acid) can slightly shift retention times and improve separation. | |
| Column Overload | Reduce sample concentration: Injecting a sample that is too concentrated can lead to broad, overlapping peaks. Dilute the sample and reinject. |
| Incorrect Column Choice | Use a high-resolution column: Employing a column with a smaller particle size (e.g., UPLC columns with <2 µm particles) or a longer column can significantly enhance resolution. |
Problem 2: Significant peak tailing for ganoderic acid peaks.
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
| Possible Cause | Solution |
| Secondary Interactions with Column | Increase mobile phase acidity: The primary cause of tailing for acidic compounds like ganoderic acids is often interaction with residual silanol groups on the column packing. Ensure the mobile phase pH is low enough (by adding formic, acetic, or phosphoric acid) to keep the ganoderic acids in their protonated form. |
| Use an end-capped column: Modern, fully end-capped C18 columns are designed to minimize exposed silanol groups and are highly recommended. | |
| Column Contamination | Flush the column: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
Data Presentation
Table 1: Comparison of Mobile Phase Systems for Ganoderic Acid Separation
| Mobile Phase System | Column | Key Advantages | Target Analytes | Reference(s) |
| Acetonitrile / 0.1% Acetic Acid | C18 | Good resolution for multiple ganoderic acids. | Ganoderic Acids A & B | |
| Acetonitrile / 2% Acetic Acid | C18 | Established method for separating a series of nine ganoderic acids. | Ganoderic Acids A, B, C, D, E, C5, C6, G, and Ganoderenic Acid D | |
| Acetonitrile / 0.1% Phosphoric Acid | C18 | Good separation for a large number of triterpenoids. | 13 different triterpenoids | |
| Acetonitrile / Water / 0.5% Formic Acid | C18 | Isocratic method suitable for LC-MS/MS, providing stable signals. | Ganoderic Acids C2, B, A, H, D | |
| Methanol / 1.0% Acetate Buffer | C18 | Optimized isocratic method for a specific ganoderic acid. | Ganoderic Acid A | |
| Ethanol / 0.5% Acetic Acid | C18 | "Green" alternative to acetonitrile and methanol. | Various triterpenes |
Table 2: Performance Metrics: HPLC-UV vs. UPLC-MS/MS for Ganoderic Acid Analysis
| Performance Metric | HPLC-UV | UPLC-MS/MS | Reference(s) |
| Linearity (r²) | >0.998 | >0.998 | |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67% | Intra-day: <6.8% Inter-day: <8.1% | |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Mandatory Visualization
References
Stability issues of Methyl Ganoderate H in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl Ganoderate H in various solvents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a triterpenoid, is generally soluble in a range of organic solvents. Common solvents used for similar compounds include Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane.[1] The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with downstream applications.
Q2: How should I store solutions of this compound?
A2: For optimal stability, it is recommended to store solutions of this compound at low temperatures. In solvent, storage at -20°C for up to one month or -80°C for up to six months is a general guideline.[1] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage, it is advisable to aliquot the solution into smaller, single-use vials.
Q3: Is this compound stable at room temperature?
A3: While a triterpenoid-enriched fraction containing the related compound Ganoderic Acid H was found to be stable for up to one year at room temperature, this was a complex mixture.[2][3][4][5] The stability of pure this compound in various solvents at room temperature has not been extensively reported. Therefore, conducting a preliminary stability study under your specific experimental conditions is highly recommended.
Q4: What factors can influence the stability of this compound in solution?
A4: Several factors can affect the stability of this compound in solution, including:
-
Solvent Type: The polarity and reactivity of the solvent can influence degradation rates.
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Photodegradation can occur, so it is advisable to protect solutions from light.
-
Oxygen: Oxidative degradation can be a concern. Using degassed solvents or storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Troubleshooting Guides
Issue 1: I am observing a loss of activity or a decrease in the concentration of my this compound solution over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Check for Contaminants: Contaminants in the solvent or on the storage vessel could be catalyzing degradation. Use high-purity solvents and clean glassware.
-
Perform a Stability Study: Conduct a short-term stability study to quantify the rate of degradation in your chosen solvent and at your experimental temperature. (See Experimental Protocols section for a detailed method).
-
Consider an Alternative Solvent: If instability is confirmed, test the stability of this compound in a different recommended solvent.
-
Issue 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of your stored solution to that of a freshly prepared sample to confirm the new peaks are not present initially.
-
Conduct Forced Degradation Studies: To understand potential degradation pathways, perform forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, photolytic).[6][7] This can help in identifying potential degradation products. (See Experimental Protocols section).
-
Use Mass Spectrometry (MS): If available, use LC-MS to obtain mass information on the unknown peaks to help in their identification.[8]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 30 Days
| Solvent | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Recovery |
| DMSO | 1000 | 985 | 98.5% |
| Ethanol | 1000 | 952 | 95.2% |
| Acetone | 1000 | 921 | 92.1% |
| Chloroform | 1000 | 889 | 88.9% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).[9]
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the chosen solvent to achieve a desired stock concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Time Points:
-
From the stock solution, prepare several aliquots in amber vials to protect from light.
-
Store these vials under the desired storage condition (e.g., room temperature, 4°C, -20°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7]
-
Acid Hydrolysis:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of this compound solution, add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Keep the mixture at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the this compound solution at an elevated temperature (e.g., 80°C) and analyze at different time intervals.
-
-
Photodegradation:
-
Expose an aliquot of the this compound solution to a light source with a specified output (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical relationship in forced degradation studies.
References
- 1. This compound | CAS 98665-11-3 | ScreenLib [screenlib.com]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Strategies to enhance the purity of isolated Methyl Ganoderate H
Welcome to the technical support center for the isolation and purification of Methyl Ganoderate H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of their isolated compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the isolation of this compound?
A1: The most common impurities are other structurally similar lanostane-type triterpenoids naturally present in Ganoderma lucidum.[1][2][3] These include various ganoderic acids, lucidenic acids, and their methyl esters.[4][5] Due to their similar structures and polarities, they often co-elute during chromatographic separation.
Q2: What purity level can I realistically expect for isolated this compound?
A2: With a multi-step purification protocol involving column chromatography and preparative HPLC, it is possible to achieve a purity of greater than 95%, as determined by HPLC-DAD analysis. The final purity is highly dependent on the optimization of each purification step.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The most common and effective methods are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC-UV, typically with detection at around 252 nm, is excellent for quantification and purity assessment based on peak area. LC-MS is invaluable for confirming the identity of the compound by its mass-to-charge ratio and for identifying co-eluting impurities.
Q4: Can I use crystallization to improve the purity of this compound?
A4: Yes, crystallization can be a highly effective final purification step. Success is dependent on finding a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution. Common solvent systems for crystallization of similar compounds include mixtures like methanol/water, acetone (B3395972)/water, and ethyl acetate/heptanes. It is crucial to perform solubility studies to determine the optimal solvent system for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly focusing on chromatographic steps.
Issue 1: Low Purity After Silica (B1680970) Gel Column Chromatography
Symptoms:
-
The fraction containing this compound shows multiple spots on a TLC plate.
-
Analytical HPLC of the fraction shows a complex chromatogram with many peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the elution gradient may be increasing too quickly, causing co-elution of compounds with similar polarity. Solution: Optimize the gradient by using a more shallow increase in polarity. Test different solvent systems (e.g., chloroform (B151607)/acetone, ethyl acetate/hexane) to improve separation. |
| Column Overloading | Too much crude extract was loaded onto the column, exceeding its separation capacity. Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule is a sample-to-silica ratio of 1:30 to 1:100. |
| Poor Column Packing | The silica gel column was not packed uniformly, leading to channeling and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks. |
Issue 2: Poor Resolution or Peak Tailing in Preparative HPLC
Symptoms:
-
Peaks in the HPLC chromatogram are broad and not well-separated.
-
The peak for this compound is asymmetrical (tailing or fronting).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Sub-optimal Mobile Phase | The mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with an acid modifier like formic or acetic acid) may not be ideal for separating this compound from its close-eluting impurities. Solution: Optimize the mobile phase composition and gradient. An isocratic elution might provide better resolution for specific impurity removal. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Solution: Flush the column with a strong solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of the preparative column. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor resolution. Solution: Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification
This protocol describes the initial fractionation of the triterpenoid-rich extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like chloroform or hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing.
-
-
Sample Loading:
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial elution solvent (e.g., chloroform).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent (e.g., 100% chloroform).
-
Gradually increase the solvent polarity by introducing a more polar solvent, such as acetone or ethyl acetate, in a stepwise or linear gradient. A typical gradient could be from 100% chloroform to a 9:1 and then 8:2 mixture of chloroform:acetone.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Combine the fractions with the highest concentration of the target compound.
-
Protocol 2: Preparative Reverse-Phase HPLC for Final Purification
This protocol is for the final purification of the semi-purified this compound fraction.
-
System Preparation:
-
Use a preparative C18 HPLC column.
-
Equilibrate the column with the initial mobile phase composition. A common mobile phase is a gradient of acetonitrile and water, often with 0.1% formic or acetic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the semi-purified fraction from the silica gel column in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Example gradient: Start with 40% acetonitrile in water (with 0.1% formic acid) and increase to 70% acetonitrile over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 5 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution profile at a wavelength of 252 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical HPLC system.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Data Presentation
Table 1: Representative Purity at Different Stages of Purification
| Purification Stage | Typical Purity Range (%) | Primary Analytical Method |
| Crude Ethanolic Extract | 1 - 5 | HPLC-UV |
| After Solvent Partitioning | 10 - 25 | HPLC-UV |
| After Silica Gel Chromatography | 60 - 85 | HPLC-UV |
| After Preparative HPLC | > 95 | HPLC-UV, LC-MS |
Note: These values are illustrative and can vary based on the starting material and specific experimental conditions.
Table 2: Typical HPLC-UV Method Validation Parameters for Ganoderic Acids
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 - 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 - 4.5 µg/mL |
| Recovery | 96% - 105% |
| Intra-day Precision (%RSD) | < 3.5% |
| Inter-day Precision (%RSD) | < 5.5% |
Data synthesized from reported values for similar compounds.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for enhancing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ganoderma Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Ganoderma triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing Ganoderma triterpenoids?
The primary challenges in analyzing Ganoderma triterpenoids stem from their complex nature. These compounds exhibit significant structural similarity as they are mostly lanostane-tetracyclic triterpenes, making their separation and elucidation difficult.[1][2][3] The wide range of concentrations of different triterpenoids in an extract further complicates quantification.[3] Additionally, the specific triterpenoid (B12794562) content can vary significantly based on the Ganoderma species, the growth stage, and the part of the fungus used (fruiting body, mycelia, or spores).[4]
Q2: Which analytical techniques are most suitable for quantifying Ganoderma triterpenoids?
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are two of the most common and effective techniques for the quantification of Ganoderma triterpenoids. The choice between them depends on the specific research needs. HPLC-DAD is a robust and cost-effective method suitable for routine quality control where the target triterpenoids are present in sufficient concentrations. For research applications requiring higher sensitivity and selectivity, especially for complex mixtures or trace-level compounds, UPLC-MS is the more appropriate choice.
Q3: Why is the structural elucidation of Ganoderma triterpenoids so complex?
The structural elucidation of Ganoderma triterpenoids is challenging due to the existence of a large number of structurally similar compounds. Many triterpenoids share the same lanostane (B1242432) skeleton, with minor variations in functional groups and their positions, leading to similar spectroscopic data that can be difficult to distinguish. To date, over 316 triterpenoids have been identified from Ganoderma species, and their similar chemical structures have proven difficult to elucidate.
Troubleshooting Guides
Issue 1: Low Triterpenoid Extraction Yield
Question: My triterpenoid extraction yield is consistently low. What are the critical factors I should re-evaluate in my protocol?
Answer: Several factors can contribute to low triterpenoid yields. The most critical to investigate are:
-
Ganoderma Material: The species, growth stage, and part of the fungus used significantly impact triterpenoid content. Younger, developing fruiting bodies often have higher concentrations of certain triterpenoids.
-
Sample Preparation: Inadequate grinding of the dried Ganoderma material can lead to inefficient extraction. The material should be ground into a fine powder to increase the surface area for solvent penetration. For spores, a pre-extraction step with a non-polar solvent like n-hexane is crucial to remove lipids that can interfere with triterpenoid extraction.
-
Extraction Method and Parameters: The choice of extraction method and its parameters are critical. For methods like ultrasound-assisted extraction (UAE), factors such as temperature, time, and power must be optimized. Excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile triterpenoids.
Question: I am using an ethanol-based extraction method, but my yields are still poor. How can I optimize my solvent conditions?
Answer: To optimize your ethanol-based extraction, consider the following:
-
Ethanol (B145695) Concentration: The optimal ethanol concentration can vary. While 95% ethanol is commonly used, concentrations around 50% or 80% have been found to be more effective for co-extracting a broader range of compounds. It is advisable to perform a small-scale pilot experiment with varying ethanol concentrations (e.g., 50%, 70%, 80%, 95%) to determine the best concentration for your specific Ganoderma material.
-
Solid-to-Liquid Ratio: A low solvent volume relative to the amount of Ganoderma powder can result in incomplete extraction. A common starting point is a ratio of 1:20 to 1:50 (g/mL).
-
pH of the Extraction Medium: While less common, adjusting the pH of the solvent can influence the extraction of acidic triterpenoids like ganoderic acids. Slight acidification of the extraction medium might be beneficial in some cases.
Issue 2: Poor Chromatographic Separation
Question: I am observing poor peak resolution and co-elution in my HPLC analysis of Ganoderma triterpenoids. How can I improve my separation?
Answer: Poor separation of Ganoderma triterpenoids is a common issue due to their structural similarity. Here are some troubleshooting steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to separate complex mixtures of triterpenoids. Experiment with different gradient profiles, including varying the initial and final concentrations of the organic solvent and the gradient time. A linear gradient of acetonitrile (B52724) and acidified water (e.g., with 0.03% phosphoric acid or 0.2% acetic acid) is a good starting point.
-
Select the Appropriate Column: A C18 column is commonly used for the separation of Ganoderma triterpenoids. However, columns with different stationary phases or smaller particle sizes (as in UPLC) can provide better resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Control the Column Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.
Issue 3: Difficulties in Structural Elucidation
Question: I have isolated a putative novel triterpenoid from Ganoderma, but I am struggling with its structural elucidation using mass spectrometry. What are some key strategies?
Answer: Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for the structural characterization of triterpenoids. Here are some tips:
-
Analyze in Negative Ion Mode: Electrospray ionization (ESI) in the negative ion mode is often preferred for Ganoderma triterpenoids as they typically form [M-H]⁻ and [2M-H]⁻ ions.
-
Look for Characteristic Fragment Ions: The fragmentation patterns of Ganoderma triterpenoids can provide valuable structural information. Key fragmentations often involve cleavages at the C- and D-rings, as well as losses of H₂O and CO₂.
-
Compare with Known Compounds: Compare the fragmentation pattern of your unknown compound with those of known Ganoderma triterpenoids. The presence of specific fragment ions can indicate the presence of certain functional groups and their locations on the triterpenoid skeleton.
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the parent and fragment ions, further aiding in structural elucidation.
Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderma Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 80 | 100 min | 0.38% | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Not specified | 55 min | 9.5768 mg/g | |
| Hot Water Extraction (HWE) | Water | Not specified | Not specified | 3.687 mg/g | |
| Supercritical CO₂ Extraction | CO₂ | Optimized | Optimized | 2.735 mg/g |
Table 2: Performance Comparison of HPLC-DAD and UPLC-MS for Triterpenoid Quantification
| Parameter | HPLC-DAD | UPLC-MS | Key Advantages | Reference |
| Sensitivity | Lower | Higher | UPLC-MS is better for trace-level compounds. | |
| Selectivity | Moderate | High | UPLC-MS can distinguish between structurally similar compounds. | |
| Analysis Time | Longer | Shorter | UPLC offers faster analysis times. | |
| Cost | Lower | Higher | HPLC-DAD is more cost-effective for routine analysis. | |
| Application | Routine QC | Research, complex mixtures | Choose based on the specific analytical need. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Ganoderma Triterpenoids
This protocol is based on the method described by Zheng et al. (2020).
-
Sample Preparation: Dry the Ganoderma lucidum fruiting bodies at 60°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 1 g of the dried powder and place it in a flask.
-
Add 50 mL of 50% ethanol (solid-to-liquid ratio of 1:50 g/mL).
-
Place the flask in an ultrasonic water bath.
-
-
Sonication Parameters:
-
Set the ultrasonic power to 210 W and the temperature to 80°C.
-
Extract for 100 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted triterpenoids.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
Protocol 2: HPLC Analysis of Ganoderma Triterpenoids
This protocol is a generalized method based on several cited studies.
-
Chromatographic System:
-
HPLC system with a UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.03% aqueous phosphoric acid (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Establish a linear gradient elution program. The specific gradient will need to be optimized for the specific triterpenoids of interest. A starting point could be a gradient from 10% B to 90% B over 40-60 minutes.
-
-
Detection:
-
Set the detection wavelength to 252 nm.
-
-
Quantification:
-
Prepare calibration curves for each target triterpenoid using certified reference standards.
-
Calculate the concentration of each triterpenoid in the sample based on the peak area and the corresponding calibration curve.
-
Visualizations
Caption: General workflow for the analysis of Ganoderma triterpenoids.
Caption: Troubleshooting guide for low triterpenoid extraction yield.
Caption: Decision tree for selecting an analytical technique.
References
Technical Support Center: Chromatographic Analysis of Methyl Ganoderate H
Welcome to the technical support center for the chromatographic analysis of Methyl Ganoderate H. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution and overall quality of their chromatographic results.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Ganoderic Acids
Poor separation between the analyte of interest and other structurally similar compounds is a frequent challenge.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention and may improve separation. |
| Incorrect Mobile Phase pH | The ionic state of acidic compounds like this compound is pH-dependent. Add a modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase to suppress the ionization of carboxylic acid groups, which often leads to sharper peaks and better resolution. |
| Suboptimal Column Temperature | Lowering the column temperature can sometimes enhance separation between closely eluting peaks, although it will also increase analysis time and pressure. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. Experiment with temperatures in the range of 25-40°C. |
| Inadequate Stationary Phase Selectivity | If using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded phase column might offer different selectivity for triterpenoids. |
| Gradient Slope is Too Steep | For gradient elution, a shallower gradient provides more time for compounds to separate on the column. Decrease the rate of change of the organic solvent concentration over time. |
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor chromatographic resolution.
Issue 2: Peak Tailing
Peak tailing reduces accuracy and precision, especially during integration for quantification.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions | Free silanol (B1196071) groups on the silica (B1680970) backbone can interact with polar functional groups on the analyte. Add a competitive base like triethylamine (B128534) (TEA) in small concentrations to the mobile phase or use an end-capped column. Adding an acid modifier (e.g., 0.1% formic acid) can also mitigate this by protonating the analyte. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | The column frit may be blocked, or the stationary phase may be fouled. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Extracolumn Dead Volume | Excessive tubing length or improper fitting connections between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and use tubing with the smallest possible internal diameter. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A robust starting method often involves a C18 column and a gradient elution using an acidified water/acetonitrile mobile phase. See the protocol below for a typical example.
Q2: What UV wavelength is best for detecting this compound?
This compound and other ganoderic acids typically exhibit maximum UV absorbance around 254 nm. This wavelength is commonly used for their detection and quantification.
Q3: How can I confirm the identity of the this compound peak?
The most reliable method for peak identification is to use a certified reference standard of this compound. Run the standard under the same chromatographic conditions to confirm the retention time. For absolute confirmation, couple the LC system to a mass spectrometer (LC-MS) to verify the molecular weight.
Q4: My retention times are shifting between runs. What could be the cause?
Retention time variability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Mobile Phase Fluctuation: The composition of the mobile phase may be changing over time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to shifts. Check for leaks and ensure the pump is properly primed.
Experimental Protocols
Protocol 1: High-Resolution UHPLC Method
This method is designed for high-resolution separation of this compound from a complex mixture.
Method Parameters
| Parameter | Condition |
| Column | C18, 1.8 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Detector | UV at 254 nm |
Method Development Workflow
Caption: General workflow for developing a new HPLC/UHPLC method.
How to avoid degradation of Methyl Ganoderate H during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of Methyl Ganoderate H during extraction from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a lanostane-type triterpenoid (B12794562) derived from Ganoderma lucidum, a well-known medicinal mushroom.[1] Triterpenoids are major bioactive constituents of Ganoderma and are valued for their potential therapeutic properties, including anticancer and anti-HIV activities.[1] Stability is a critical concern because the molecular structure of triterpenoids can be altered by various physical and chemical factors during extraction, such as heat, pH, and prolonged processing times. Degradation can lead to reduced yield, loss of biological activity, and the generation of impurities that complicate downstream purification and analysis.
Q2: What are the primary factors that cause degradation of this compound?
While the triterpenoid backbone is relatively stable, the methyl ester functional group is susceptible to degradation. The primary factors include:
-
High Temperature: Elevated temperatures can accelerate chemical reactions, including hydrolysis and oxidation. Studies on other triterpenoids show that high temperatures (e.g., over 60-80°C) can lead to molecular structure degradation and reduced yields.
-
Extreme pH: The methyl ester group is prone to hydrolysis under both acidic and alkaline conditions. Acid-catalyzed degradation has been observed in other ganoderic acids,[1] and the presence of water can facilitate the hydrolysis of esters into their corresponding carboxylic acids (in this case, Ganoderic Acid H).
-
Prolonged Extraction Time: Extended exposure to extraction conditions (even optimal ones) increases the risk of degradation. Time-course experiments are crucial to find a balance between maximizing yield and minimizing degradation.
-
Excessive Ultrasonic Power: While ultrasound-assisted extraction (UAE) is highly efficient, excessive power can generate localized high temperatures and pressures, potentially leading to the degradation of target compounds.
Q3: What are the analytical signs of this compound degradation?
Degradation can be identified analytically, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs include:
-
A decrease in the peak area or height corresponding to this compound.
-
The appearance of new, unexpected peaks in the chromatogram, which may correspond to degradation products.
-
A shift in the retention time of the target compound.
-
For LC-MS, the appearance of an ion corresponding to the mass of Ganoderic Acid H (the hydrolysis product) would be a strong indicator of ester cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to excessive heat. | Optimize the extraction temperature. For UAE, temperatures between 50-80°C are often effective.[2][3] Perform small-scale experiments at different temperatures to identify the optimal point for yield without degradation. (See Table 1). |
| Incomplete Extraction. | Ensure the raw material is finely powdered to maximize surface area. Optimize the solid-to-liquid ratio; a higher ratio (e.g., 1:35 to 1:61 g/mL) often improves efficiency.[2][4] | |
| Degradation from prolonged extraction. | Conduct a time-course study (e.g., 30, 60, 90, 120 min) to find the point of maximum yield before degradation becomes significant. For UAE, optimal times are often between 60-100 minutes.[3][4] | |
| New/Unknown Peaks in HPLC Analysis | Hydrolysis of the methyl ester. | Avoid strongly acidic or basic conditions. Use neutral or slightly acidic solvents, such as ethanol (B145695) or methanol. If buffering is required, maintain a pH between 4 and 6. |
| Oxidative Degradation. | Minimize exposure to air and light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and using amber glassware or covering equipment with foil. | |
| Degradation from excessive sonication power. | Use the lowest ultrasonic power that provides efficient extraction. Optimal power for Ganoderma triterpenoids has been reported in the range of 210-320 W.[3][4] Monitor the temperature of the sonication bath to ensure it does not overheat. | |
| Inconsistent Results Between Batches | Non-homogenous sample-solvent mixture. | Ensure the mixture is well-agitated or stirred during the extraction process to allow for uniform exposure to the solvent and/or ultrasonic waves. |
| Fluctuations in extraction parameters. | Calibrate all equipment (ultrasonicator, water bath, etc.) regularly. Precisely control and document all parameters for each run, including temperature, time, power, and solvent composition. |
Quantitative Data Summary
Table 1: Effect of Key Extraction Parameters on Ganoderma Triterpenoid Yield (Data synthesized from studies on optimized Ultrasound-Assisted Extraction of Ganoderma triterpenoids)
| Parameter | Range Investigated | Optimized Value | Effect on Yield | Reference |
| Temperature | 40 - 90 °C | ~70 - 80 °C | Yield increases with temperature up to an optimum, then decreases due to degradation. | [3] |
| Ultrasonic Power | 70 - 320 W | 210 - 320 W | Higher power enhances extraction efficiency, but excessive power can cause degradation. | [3][4] |
| Ethanol Conc. | 20 - 95 % (v/v) | 50 - 74 % | Moderate ethanol concentration is optimal; very high concentrations can extract more impurities. | [3][4] |
| Extraction Time | 30 - 180 min | 69 - 100 min | Yield increases with time until a plateau is reached; further time increases degradation risk. | [3][4] |
| Liquid/Solid Ratio | 10 - 60 mL/g | 50 - 61 mL/g | A higher ratio facilitates better solvent access and diffusion, improving yield. | [3][4] |
Experimental Protocols & Visualizations
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize the yield of this compound while minimizing degradation, based on optimized parameters for Ganoderma triterpenoids.[3][4]
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum at 50°C and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Accurately weigh 1.0 g of the dried powder and place it into a 100 mL flat-bottom flask.
-
Solvent Addition: Add 50 mL of 70% aqueous ethanol to the flask to achieve a liquid-to-solid ratio of 50 mL/g.
-
Sonication: Place the flask into an ultrasonic bath. Set the ultrasonic power to ~210 W and the temperature to 70°C.
-
Extraction: Sonicate the mixture for 90 minutes. Ensure the flask is properly submerged and that the bath water level is maintained.
-
Post-Extraction: After sonication, immediately cool the flask in an ice bath to halt any potential thermal reactions.
-
Separation: Centrifuge the extract at 8,000 x g for 10 minutes to pellet the solid material.
-
Collection & Storage: Carefully decant the supernatant. For analysis, filter the supernatant through a 0.45 µm syringe filter. Store the extract at -20°C in an amber vial to protect it from light.
Protocol 2: HPLC-DAD Analysis Method
This protocol provides a general method for the quantification of triterpenoids from Ganoderma extracts.
-
Chromatographic System: HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% aqueous formic acid (B).
-
0-20 min: 20-50% A
-
20-40 min: 50-90% A
-
40-45 min: 90% A
-
45-50 min: 90-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 252 nm for ganoderic acids.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample based on the peak area.
Visualization: Troubleshooting Degradation
The following diagram provides a logical workflow for troubleshooting and mitigating the degradation of this compound.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction optimization of Ganoderma sinense polysaccharides and comparative structural analysis across six Ganoderma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing culture conditions for maximizing Methyl Ganoderate H production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for the production of Methyl Ganoderate H from Ganoderma species. While specific literature on the optimization of this compound is limited, the following guidelines are based on established protocols for the production of total ganoderic acids and structurally related individual compounds, offering a robust starting point for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Mycelial Biomass | Suboptimal nutrient medium (Carbon/Nitrogen ratio, micronutrients). | Test different carbon sources such as glucose or wort and nitrogen sources like peptone or yeast extract. Ensure the presence of essential minerals like KH2PO4 and MgSO4·7H2O.[1][2][3][4] |
| Inappropriate physical culture conditions (temperature, pH, agitation). | Optimize temperature (typically around 28-30°C), initial pH of the medium (around 4.5-5.5), and agitation speed (120-160 rpm) for submerged cultures.[5] | |
| Poor quality or insufficient inoculum. | Use a standardized inoculum from a fresh, actively growing culture. An inoculum size of around 10% (v/v) is often effective. | |
| Low this compound Yield | Non-optimal culture conditions for secondary metabolite production. | Implement a two-stage cultivation strategy: a growth phase followed by a production phase with altered conditions (e.g., static culture, nutrient limitation) to induce stress and secondary metabolism. |
| Ineffective elicitation. | Introduce elicitors like methyl jasmonate at the appropriate growth phase (e.g., late exponential phase). Optimize elicitor concentration and exposure time. | |
| Inefficient extraction protocol. | Utilize effective extraction solvents like ethanol (B145695) or chloroform (B151607) and methods such as ultrasonication to ensure complete recovery of ganoderic acids from the mycelia. | |
| Inconsistent Production Between Batches | Variability in inoculum. | Standardize the age, size, and physiological state of the inoculum for each fermentation batch. |
| Inconsistent medium preparation. | Ensure precise weighing of components and consistent sterilization procedures. | |
| Fluctuations in culture conditions. | Closely monitor and control temperature, pH, and agitation throughout the fermentation process. |
Frequently Asked Questions (FAQs)
1. What are the optimal carbon and nitrogen sources for maximizing this compound production?
While specific data for this compound is not abundant, studies on closely related ganoderic acids, such as Ganoderic Acid Me, and total ganoderic acids provide strong starting points. A combination of glucose as a carbon source and peptone as a nitrogen source has been shown to be effective. For Ganoderic Acid Me, optimal concentrations were found to be around 44.4 g/L for glucose and 5.0 g/L for peptone. Wort has also been identified as a superior carbon source for intracellular triterpenoid (B12794562) production in some studies.
Table 1: Optimized Media Components for Ganoderic Acid Production
| Component | Optimized Concentration | Target Metabolite | Reference |
| Glucose | 44.4 g/L | Ganoderic Acid Me | |
| Peptone | 5.0 g/L | Ganoderic Acid Me | |
| Wort | 4.10% (w/v) | Intracellular Triterpenoids | |
| Yeast Extract | 1.89% (w/v) | Intracellular Triterpenoids | |
| Glucose | 40 g/L | Five Ganoderic Acids (P, Q, T, S, R) | |
| Defatted Soybean Powder | 1.25 g/L | Five Ganoderic Acids (P, Q, T, S, R) | |
| Peptone | 1.88 g/L | Five Ganoderic Acids (P, Q, T, S, R) |
2. How can elicitors be used to enhance this compound production?
Elicitors are compounds that stimulate the production of secondary metabolites. Methyl jasmonate (MeJA) is a well-documented elicitor for ganoderic acid biosynthesis. It is typically added to the culture during the mid-to-late exponential growth phase. The optimal concentration of MeJA can vary, but studies have shown significant increases in ganoderic acid production at concentrations around 200-254 µM. The timing of addition is also critical and should be optimized for your specific strain and culture conditions.
Table 2: Elicitor Conditions for Enhanced Ganoderic Acid Production
| Elicitor | Optimal Concentration | Timing of Addition | Observed Effect | Reference |
| Methyl Jasmonate | 200 µM | Mid-to-late exponential phase | 2.17-fold increase in total ganoderpenoids | |
| Methyl Jasmonate | 150 µM | Day 6 of culture | Increased production of Ganoderic Acids A and C |
3. What are the ideal physical culture parameters for submerged fermentation?
For submerged fermentation of Ganoderma species, the following physical parameters are generally recommended:
-
Temperature: 28-30°C
-
Initial pH: 5.4 - 5.5
-
Agitation: 120-160 rpm
-
Culture Time: This is highly variable and depends on the specific strain and conditions. For Ganoderic Acid Me, an optimal culture time of approximately 437 hours was reported.
4. What is the general workflow for optimizing this compound production?
A systematic approach is crucial for successful optimization. The following workflow can be adapted for your specific experimental setup.
Caption: Experimental workflow for optimizing this compound production.
Experimental Protocols
1. Submerged Fermentation Protocol
This protocol is a general guideline for the submerged fermentation of Ganoderma lucidum.
-
Inoculum Preparation:
-
Maintain G. lucidum on Potato Dextrose Agar (PDA) plates.
-
Inoculate a seed culture medium (e.g., 20 g/L glucose, 5 g/L yeast extract, 3 g/L peptone, 1 g/L KH2PO4, 0.5 g/L MgSO4) with mycelial plugs from the PDA plate.
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-5 days.
-
-
Fermentation:
-
Prepare the fermentation medium according to the optimized composition (refer to Table 1).
-
Inoculate the fermentation medium with the seed culture (e.g., 10% v/v).
-
Incubate under optimized conditions (e.g., 28°C, 150 rpm, initial pH 5.5) for the desired duration.
-
If using an elicitor, add a sterile solution of methyl jasmonate to the desired final concentration at the optimized time point.
-
-
Harvesting:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Wash the mycelia with distilled water.
-
Lyophilize or oven-dry the mycelia at a low temperature (e.g., 50-60°C) to a constant weight.
-
2. This compound Extraction Protocol
This protocol is based on methods for extracting total ganoderic acids.
-
Grind the dried mycelia into a fine powder.
-
Weigh approximately 1 g of the powdered sample into a flask.
-
Add 20 mL of chloroform or ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction process two more times, combining the solvent extracts.
-
Filter the combined extract and evaporate the solvent to dryness under reduced pressure at 40-50°C.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 10 mL) for HPLC analysis.
3. Quantification of this compound by HPLC
This protocol provides a general framework for HPLC analysis.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the prepared sample extracts and calibration standards through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve.
-
Inject the samples to be analyzed.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways
Ganoderic Acid Biosynthesis Pathway (Mevalonate Pathway)
Ganoderic acids, including this compound, are synthesized via the mevalonate (B85504) (MVA) pathway. Understanding this pathway is crucial for identifying potential targets for genetic engineering to enhance production.
Caption: The mevalonate pathway for ganoderic acid biosynthesis.
Methyl Jasmonate (MeJA) Signaling Pathway for Elicitation
Methyl jasmonate is believed to induce ganoderic acid biosynthesis through a signaling cascade that involves reactive oxygen species (ROS).
Caption: Proposed signaling pathway of methyl jasmonate elicitation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Methyl Ganoderate H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Methyl Ganoderate H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. It has demonstrated various biological activities, making it a compound of interest for therapeutic research. However, its lipophilic nature results in poor solubility in aqueous solutions, which can significantly hinder its bioavailability and efficacy in biological assays and preclinical studies.
Q2: What are the initial steps for dissolving this compound for in vitro experiments?
A2: The recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve many nonpolar compounds.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lower the solubility of the compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[1] Several strategies can be employed to prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[1]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1]
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and ensuring rapid mixing while adding the stock solution can help prevent precipitation.[1]
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q5: Can advanced formulation strategies be used to improve the aqueous solubility of this compound?
A5: Yes, for more advanced applications or when simple solvent systems fail, formulation strategies like liposomes and nanoemulsions can be employed. These techniques encapsulate the hydrophobic drug in a carrier system that is dispersible in aqueous solutions, which can improve solubility and bioavailability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may aid dissolution.[1] |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has "crashed out" due to poor aqueous solubility. | Decrease the final concentration of the compound. Pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while vortexing to ensure rapid dispersion.[1] Consider using a co-solvent system or adding a surfactant. |
| The solution appears cloudy or forms a suspension after dilution. | The compound is not fully solubilized and has formed aggregates. | This indicates that the solubility limit has been exceeded. Try a lower final concentration. If aggregation is suspected, reformulation with surfactants or other anti-aggregation agents is recommended.[1] |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution technique. | Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is completely dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.[1] |
| Cell toxicity is observed at the intended therapeutic concentration. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is well below the toxic level for your specific cell line (typically <1%).[1] Perform a dose-response experiment with the vehicle control to determine the toxicity threshold of the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility. This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
The liposomal formulation can be purified from unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Protocol 3: Preparation of a this compound Nanoemulsion
Objective: To formulate this compound into a nanoemulsion for enhanced aqueous solubility and bioavailability. This is a general protocol and requires optimization.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
High-shear homogenizer or sonicator
Methodology:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly.
-
Slowly add deionized water to the oil/surfactant mixture under continuous homogenization using a high-shear homogenizer or sonicator until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.
Signaling Pathways and Visualization
Ganoderic acids, the class of triterpenoids to which this compound belongs, have been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Below are diagrams of some of these pathways that may be relevant to the biological activity of this compound.
References
Validation & Comparative
In Vitro Anti-inflammatory Effects of Methyl Ganoderate H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Methyl Ganoderate H, a triterpenoid (B12794562) isolated from Ganoderma lucidum. The data presented is based on available scientific literature and is intended to inform researchers on its potential as an anti-inflammatory agent.
Executive Summary
This compound, also referred to as Ganoderic acid Me in some literature, has demonstrated noteworthy anti-inflammatory properties in preclinical in vitro studies. Its primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This compound has been shown to suppress the production of key inflammatory mediators in macrophage cell lines, suggesting its potential for further investigation as a therapeutic agent for inflammatory conditions.
Comparative Analysis
While direct head-to-head comparative studies with extensive quantitative data for this compound against common anti-inflammatory drugs are limited in the currently available literature, this guide synthesizes the existing data to provide a comparative perspective. The following tables summarize the inhibitory effects of this compound and comparator compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.
Data Presentation
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | |
| Dexamethasone | RAW 264.7 | LPS | ~1.5 | |
| Indomethacin | RAW 264.7 | LPS | 56.8 | [1] |
Table 2: Inhibition of Tumor Necrosis Factor-α (TNF-α) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | |
| Dexamethasone | RAW 264.7 | LPS | ~0.1 |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | |
| Dexamethasone | RAW 264.7 | LPS | ~0.05 |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The anti-inflammatory effects of triterpenoids from Ganoderma lucidum are well-documented to occur via inhibition of these mediators.[1][2][3] Dexamethasone and Indomethacin data are provided as a reference from separate studies under similar experimental conditions.
Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of triterpenoids from Ganoderma lucidum, including this compound, are largely attributed to their ability to inhibit the NF-κB signaling pathway.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[2] this compound has been shown to inhibit the activity of NF-κB, thereby down-regulating the expression of these inflammatory mediators.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to validate the in vitro anti-inflammatory effects of compounds like this compound.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or a comparator drug for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 18-24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[7]
-
3. Cytokine Production Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance using a microplate reader.
-
The cytokine concentration is determined from a standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.
-
4. NF-κB Activity Assay (Reporter Gene Assay)
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Procedure:
-
Transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid.
-
Treat the transfected cells with the test compound and LPS as described above.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB transcriptional activity.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Methyl Ganoderate H and Ganoderic Acid H
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures and Properties
Ganoderic Acid H is a lanostane-type triterpene characterized by a carboxylic acid functional group.[1] Methyl Ganoderate H is the methyl ester derivative of Ganoderic Acid H.[2] This seemingly minor structural modification—the conversion of a carboxylic acid to a methyl ester—can significantly impact a molecule's physicochemical properties, such as polarity and lipophilicity, which in turn can influence its bioavailability and interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight | Key Functional Group |
| Ganoderic Acid H | C32H44O9 | 572.7 g/mol [1] | Carboxylic Acid |
| This compound | C33H46O9 | 586.7 g/mol [2][3] | Methyl Ester |
Bioactivity of Ganoderic Acid H
Ganoderic Acid H has been the subject of several studies investigating its potential therapeutic effects, particularly in the context of cancer and inflammation. Research has shown that it can suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231). This anti-cancer activity is attributed to its ability to inhibit the transcription factors AP-1 and NF-κB.
| Bioactivity | Cell Line | Key Findings | Reference |
| Anti-proliferative | MDA-MB-231 (Breast Cancer) | Suppressed cell proliferation and colony formation. | |
| Anti-invasive | MDA-MB-231 (Breast Cancer) | Inhibited cell adhesion, migration, and invasion. | |
| Anti-inflammatory | - | The mechanism of action is linked to the inhibition of the NF-κB signaling pathway. | |
| ACE Inhibition | - | Inhibits angiotensin-converting enzyme. | |
| Anti-HIV | - | Inhibits HIV-1 protease. |
Bioactivity of this compound
Currently, there is a notable lack of published data specifically detailing the biological activities of this compound. While it has been isolated from Ganoderma lucidum, comprehensive studies on its cytotoxic, anti-inflammatory, or other pharmacological effects are not available in the public domain.
It is plausible that the esterification of the carboxylic acid group in Ganoderic Acid H to form this compound could alter its bioactivity. For instance, a study on Ganoderic acid DM demonstrated that its methyl derivative had significantly reduced 5α-reductase inhibitory activity, suggesting that the free carboxyl group was crucial for this particular biological function. This highlights the importance of the terminal functional group for the biological activity of this class of triterpenoids and underscores the need for direct experimental evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to the bioactivities of ganoderic acids are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid H) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
NF-κB and AP-1 Signaling Inhibition Assay
This protocol can be used to determine the effect of the compounds on the NF-κB and AP-1 signaling pathways, which are often activated in inflammatory and cancerous conditions.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages or MDA-MB-231) and pre-treat with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB and AP-1 pathways.
-
Protein Extraction: After the desired incubation time, extract nuclear and cytoplasmic proteins using a commercial kit.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p65 for NF-κB, c-Jun for AP-1) and their phosphorylated forms.
-
Detection: Use horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. The relative band intensities are quantified to determine the level of pathway inhibition.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit ACE.
-
Reaction Mixture Preparation: In a microplate well, add 40 µL of the test compound solution and 20 µL of ACE solution (100 mU/mL). Incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 100 µL of the substrate Hippuryl-Histidyl-Leucine (HHL) solution. Incubate at 37°C for 45 minutes.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 N HCl.
-
Extraction: Extract the resulting hippuric acid with 1.5 mL of ethyl acetate (B1210297).
-
Quantification: Centrifuge the mixture, and evaporate the ethyl acetate from the supernatant. Re-dissolve the hippuric acid in deionized water and measure the absorbance at 228 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample to that of a control without the inhibitor.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of NF-κB and AP-1, which are known to be inhibited by Ganoderic Acid H, leading to its anti-cancer effects.
References
- 1. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methyl Ganoderate H and Other Bioactive Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of various triterpenoids isolated from Ganoderma species, with a focus on Methyl Ganoderate H and its more extensively studied counterparts such as Ganoderic Acid A, T, and DM. Triterpenoids from Ganoderma lucidum are a class of highly oxidized lanostane-type compounds recognized for their wide-ranging pharmacological potential, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] While research has illuminated the mechanisms of several ganoderic acids, specific quantitative data for this compound remains limited. This document synthesizes the available experimental data to offer a comparative framework, highlighting both established activities and areas requiring further investigation.
Comparative Anti-Cancer Efficacy
A primary focus of Ganoderma triterpenoid (B12794562) research is their potential as anti-cancer agents.[2] Many ganoderic acids exhibit potent cytotoxic effects against a variety of cancer cell lines by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis.[1][3]
Quantitative Comparison of Anti-Proliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below summarizes the IC₅₀ values for several prominent Ganoderma triterpenoids across various cancer cell lines. Data for this compound in this context is not extensively reported in the current literature.
| Compound | Cancer Cell Line | Effect | IC₅₀ Value (µM) | Reference |
| Ganoderic Acid T (GA-T) | HCT-116 (Colon) | Inhibition of Invasion | ~20 µM | [3] |
| Ganoderic Acid DM (GA-DM) | A549 (Lung) | Cytotoxicity | ~25 µM | [4] |
| H460 (Lung) | Cytotoxicity | ~20 µM | [4] | |
| PC-3 (Prostate) | Cytotoxicity | ~15 µM | [5] | |
| Ganoderic Acid A (GA-A) | HepG2 (Liver) | Inhibition of Proliferation | ~100 µmol/l (at 24h) | [6] |
| SMMC7721 (Liver) | Inhibition of Proliferation | ~75 µmol/l (at 24h) | [6] | |
| Ganoderic Acid Me | SMMC-7721 (Liver) | Cytotoxicity | IC₅₀: 33.1 µg/mL (TAE) | [7] |
| SW620 (Colon) | Cytotoxicity | IC₅₀: 21.3 µg/mL (TAE) | [7] |
Note: TAE (Triterpene Acid Extract) contained Ganoderic Acid T and Me as predominant compounds. IC₅₀ values can vary based on experimental conditions.
Key Anti-Cancer Mechanisms
Ganoderma triterpenoids employ a multi-target approach to inhibit cancer progression. Ganoderic Acid T (GA-T), for example, induces mitochondria-mediated apoptosis by upregulating pro-apoptotic proteins like p53 and Bax.[2][3] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately causing cell death.[6] Furthermore, compounds like Ganoderic Acid A and DM have been shown to inhibit tumor invasion by targeting the NF-κB signaling pathway, which is crucial for metastasis.[3][6]
Comparative Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Several Ganoderma triterpenoids have demonstrated significant anti-inflammatory properties.[8] This is primarily achieved by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ.[9][10]
Ganoderic Acid C1 (GAC1), for instance, was found to decrease TNF-α production in macrophages and in inflamed colonic biopsies from Crohn's disease patients.[9] The underlying mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a pivotal regulator of genes involved in inflammation and cell survival.[3] By preventing the degradation of its inhibitor, IκBα, triterpenoids can trap NF-κB in the cytoplasm, blocking its pro-inflammatory activity.
Neuroprotective and Other Activities
While lacking extensive anti-cancer data, this compound has been identified in studies focusing on neuroprotection. Research has shown that select triterpenoids, including a new derivative named methyl ganoderate G1, exhibit significant antioxidant and neuroprotective effects against H₂O₂- or amyloid-beta-induced cell death in SH-SY5Y neuroblastoma cells.[11][12] this compound is among the known triterpenes isolated alongside these active compounds, suggesting its potential contribution to the overall neuroprotective profile of Ganoderma extracts.[11]
Additionally, certain triterpenoids from Ganoderma spores have demonstrated strong anticomplementary activity, which is another facet of immunomodulation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target: Methyl Ganoderate H and the NF-κB Signaling Pathway
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research confirms that Methyl Ganoderate H, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, exerts its biological effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a detailed comparison of its mechanism with other related compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is the methyl ester of Ganoderic Acid H. In scientific literature, these terms are often used interchangeably when discussing biological activity, as the ester is readily hydrolyzed to the active acid form within a biological system. Research has demonstrated that Ganoderic Acid H plays a significant role in inhibiting cell proliferation and invasion in cancer models, primarily by targeting the NF-κB pathway.[1][2]
Comparative Analysis of Ganoderic Acid H and Related Triterpenoids
The anti-cancer and anti-inflammatory properties of various ganoderic acids have been attributed to their ability to interfere with key cellular signaling cascades. The following table summarizes the known effects of Ganoderic Acid H in comparison to other well-studied ganoderic acids, focusing on their impact on the NF-κB pathway and related cellular processes.
| Compound | Target Pathway(s) | Key Effects | Cell Line(s) | Reported IC50 / Effective Concentration |
| Ganoderic Acid H | NF-κB , AP-1 | Suppresses growth, proliferation, and invasion.[1] | MDA-MB-231 (Breast Cancer) | Not explicitly stated in reviewed literature. |
| Ganoderic Acid A | NF-κB, JAK/STAT3, PI3K/AKT | Inhibits proliferation and invasion; induces apoptosis and cell cycle arrest.[3][4] | HepG2, SMMC7721 (Hepatocellular Carcinoma); MDA-MB-231 (Breast Cancer) | IC50: ~150-200 µmol/l for HCC cells; 0.1-0.8 mmol/l for breast cancer cells. |
| Ganoderic Acid C | NF-κB, MAPK, AP-1 | Suppresses LPS-induced TNF-α production. | Macrophages | IC50 = 24.5 µg/mL for TNF-α suppression. |
| Deacetyl Ganoderic Acid F | NF-κB | Inhibits NO production and iNOS expression; suppresses pro-inflammatory cytokines. | BV-2 (Microglia) | Effective at 2.5 and 5 µg/mL. |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Ganoderic Acid H has been shown to inhibit the activation of NF-κB, a master regulator of inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines, stress), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell proliferation. Ganoderic Acid H is suggested to interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of its target genes.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to confirm the mechanism of action of ganoderic acids on the NF-κB pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (or other ganoderic acids) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The results are expressed as a percentage of the control.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels of proteins involved in the NF-κB pathway.
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, total IκBα, p65, Lamin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Methyl Ganoderate H and Its Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Methyl Ganoderate H, a lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, and its analogs. We delve into their cytotoxic and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to illuminate the subtle molecular modifications that dictate their therapeutic potential.
This compound and its structural relatives, collectively known as ganoderic acids, have garnered significant attention for their diverse pharmacological activities. These highly oxygenated triterpenoids exhibit a remarkable ability to modulate cellular pathways involved in both cancer progression and inflammatory responses. The efficacy of these compounds, however, is intrinsically linked to their chemical architecture. This guide synthesizes experimental data to draw correlations between specific structural features and their impact on cytotoxicity against cancer cells and the inhibition of inflammatory mediators.
Comparative Biological Activity: A Quantitative Overview
The biological potency of this compound and its analogs is most effectively compared through quantitative metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported cytotoxic and anti-inflammatory activities of a selection of these compounds, providing a clear basis for understanding their structure-activity relationships (SAR).
Table 1: Cytotoxicity of this compound and Analogs against Various Cancer Cell Lines
| Compound | C-3 Functional Group | C-7 Functional Group | C-11 Functional Group | C-12 Functional Group | C-15 Functional Group | C-23 Functional Group | C-26 Functional Group | Cancer Cell Line | IC50 (µM) |
| This compound | β-OH | =O | =O | β-OAc | =O | =O | -COOCH3 | HeLa | >100 |
| Ganoderic Acid T | α-OAc | =O | =O | - | α-OAc | - | -COOH | 95-D (Lung) | 29.8 |
| TLTO-A (amide derivative of Ganoderic Acid T) | α-OAc | =O | =O | - | α-OAc | - | -CONH2 | HeLa | 15.2 |
| Ganoderic Acid DM | =O | β-OH | =O | - | α-OH | =O | -COOH | Breast Cancer | ~40 |
| Ganoderic Acid R | - | - | - | - | - | - | - | KB-A-1/Dox (MDR) | Not specified |
| Ganoderterpene A | - | - | - | - | - | - | - | BV-2 (microglia) | 7.15 (NO inhibition) |
Note: Data is compiled from various sources and experimental conditions may differ.[1][2][3]
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | C-3 Functional Group | C-7 Functional Group | C-11 Functional Group | C-12 Functional Group | C-15 Functional Group | C-23 Functional Group | C-26 Functional Group | Assay | IC50 (µM) |
| Ganoderterpene A | - | - | - | - | - | - | - | NO Production in LPS-stimulated BV-2 cells | 7.15 |
| Ganoderic Acid C | - | - | - | - | - | - | - | TNF-α production in LPS-stimulated macrophages | ~45.7 (µg/mL) |
| Triterpene Extract (GLT) | Mixture | Mixture | Mixture | Mixture | Mixture | Mixture | Mixture | NO Production in LPS-stimulated RAW264.7 cells | Not specified |
Note: Data is compiled from various sources and experimental conditions may differ.[4][5][6]
Key Structure-Activity Relationship Insights
From the available data, several key structure-activity relationship trends can be deduced for this compound and its analogs:
-
The C-26 Carboxyl Group: The presence of a free carboxylic acid at the C-26 position, as seen in many active ganoderic acids, appears to be important for cytotoxicity. Modification of this group, for instance, by creating an amide derivative (TLTO-A), can significantly enhance cytotoxic activity against certain cancer cell lines.[1]
-
Oxygenation Patterns: The degree and position of oxygen-containing functional groups (hydroxyl, carbonyl, acetate) on the triterpenoid skeleton are critical determinants of biological activity.
-
The Side Chain: Modifications to the side chain can dramatically influence potency.
Experimental Protocols
To facilitate the replication and further investigation of the structure-activity relationships of these compounds, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and its analogs
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Mechanism of Action: NF-κB Luciferase Reporter Assay
This assay is used to determine if the anti-inflammatory activity of the compounds is mediated through the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well opaque plates
-
LPS or TNF-α (as an NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into a 96-well opaque plate.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
After an appropriate incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on NF-κB activation.
Visualizing the Pathways
To better understand the logical flow of the experimental procedures and the biological pathways involved, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of this compound and its analogs using the MTT assay.
Caption: Workflow for evaluating the anti-inflammatory activity of compounds by measuring nitric oxide production.
Caption: The NF-κB signaling pathway, a common target for the anti-inflammatory action of triterpenoids.
Conclusion
The structure-activity relationship of this compound and its analogs is a complex yet promising field of study. The presented data underscores the critical role of specific functional groups and their positions on the triterpenoid scaffold in dictating cytotoxic and anti-inflammatory efficacy. While further research is needed to fully elucidate the therapeutic potential of these compounds, this guide provides a foundational understanding for researchers aiming to design and develop novel, more potent derivatives for the treatment of cancer and inflammatory diseases. The detailed experimental protocols and pathway diagrams serve as valuable resources to standardize and advance these research endeavors.
References
- 1. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid Restores the Sensitivity of Multidrug Resistance Cancer Cells to Doxorubicin | Scientific.Net [scientific.net]
- 4. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Analytical Methods for the Quantification of Methyl Ganoderate H
For Researchers, Scientists, and Drug Development Professionals
In the analysis of bioactive compounds from Ganoderma species, particularly triterpenoids like Methyl Ganoderate H, the selection of a robust and reliable analytical method is crucial for accurate quantification. This guide provides a comparative overview of the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a cross-validation summary based on published performance data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost.[1] While HPLC-DAD offers a cost-effective and robust solution for routine quality control, UPLC-MS/MS provides superior sensitivity and selectivity, which is critical for complex matrices or when low detection limits are required.[1][2] The table below summarizes the key performance parameters for the quantification of ganoderic acids, including compounds structurally related to this compound, using both HPLC and UPLC-MS/MS methods.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | >0.999[3][4] | >0.998[5] |
| Intra-day Precision (RSD %) | < 2%[3][4] | < 6.8%[5] |
| Inter-day Precision (RSD %) | < 2%[3][4] | < 8.1%[5] |
| Recovery (%) | 93-103%[3][4] | 89.1–114.0%[5] |
| Limit of Detection (LOD) | 0.34–1.41 µg/mL[6][7] | 0.66–6.55 µg/kg[5] |
| Limit of Quantification (LOQ) | 1.01–4.23 µg/mL[6][7] | 2.20–21.84 µg/kg[5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. The following are representative methodologies for the analysis of this compound and related triterpenoids using HPLC-DAD and UPLC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the quantitative analysis of major triterpenoids in Ganoderma.[3][4]
1. Sample Preparation:
-
Dried and powdered Ganoderma samples are extracted with chloroform (B151607) or methanol (B129727) using an ultrasonic bath.[1][2][3]
-
The extract is filtered through a 0.45 µm membrane prior to injection into the HPLC system.[1]
2. Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a Diode Array Detector (DAD).[1]
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or similar C18 reversed-phase column.[3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v).[3][4]
-
Column Temperature: 30°C.[8]
3. Quantification:
-
Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared from a certified reference standard of this compound.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the analysis of a wider range of ganoderic acids at lower concentrations.[5]
1. Sample Preparation:
-
A small amount of the powdered sample (e.g., 50 mg) is extracted with a pre-cooled 70% methanol solution containing an internal standard.[9]
-
The mixture is vortexed and centrifuged, and the resulting supernatant is filtered through a 0.22 µm membrane before injection.[9]
2. Instrumentation and Chromatographic Conditions:
-
System: UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2][5]
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.8 µm).[5][9]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: Typically between 0.3 and 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-) is commonly used for ganoderic acids.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[5] This provides high selectivity and sensitivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship in method selection.
Caption: Experimental Workflow for this compound Analysis.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
A Comparative Guide to the Bioactivity of Methyl Ganoderate H in Nitric Oxide Inhibition
This guide provides a comparative analysis of the bioactivity of Methyl Ganoderate H, a triterpenoid (B12794562) isolated from Ganoderma lucidum, focusing on its role in inhibiting nitric oxide (NO) production. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory potential of natural compounds.
Introduction
This compound is a natural product that has been identified to possess a moderate inhibitory effect on the production of nitric oxide (NO).[1] Overproduction of NO is a key factor in the pathophysiology of various inflammatory diseases, making its inhibition a critical target for therapeutic intervention. This guide compares the bioactivity of this compound with other triterpenoids from Ganoderma lucidum and established nitric oxide synthase (NOS) inhibitors.
Quantitative Bioactivity Data
| Compound | Type | IC50 (µM) | Source Organism/Origin |
| This compound | Triterpenoid | Moderate Inhibition (IC50 not specified) | Ganoderma lucidum |
| Butyl Lucidenate Q | Triterpenoid | 4.3 | Ganoderma lucidum |
| Butyl Lucidenate E2 | Triterpenoid | 6.4 | Ganoderma lucidum |
| Butyl Lucidenate P | Triterpenoid | 7.4 | Ganoderma lucidum |
| Ganodeweberiol H | Triterpenoid | 40.71 | G. weberianum |
| Aminoguanidine | Standard iNOS Inhibitor | ~17.4 (inhibition of NO production) | Synthetic |
| L-NIL (L-N6-(1-iminoethyl)lysine) | Standard iNOS Inhibitor | Potent and selective iNOS inhibitor | Synthetic |
Note: The IC50 values are sourced from various studies and may have been determined under slightly different experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess the inhibition of nitric oxide production, based on protocols described for testing triterpenoids and other natural compounds.[2][3][4]
Objective: To determine the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50-100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
An equal volume of Griess reagent is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve, which reflects the amount of NO produced.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the test compound that inhibits 50% of NO production) is determined from a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Cytotoxic Effects of Methyl Ganoderate H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Methyl Ganoderate H with other ganoderic acids and standard chemotherapeutic agents. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, data for the closely related and well-studied Ganoderic Acid T is used as a representative for a bioactive ganoderic acid methyl ester. This substitution allows for a meaningful comparison based on existing scientific evidence. All presented data is supported by detailed experimental protocols for reproducibility.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological function, for various compounds against common cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Ganoderic Acid T (as representative for this compound) | HeLa (Cervical Cancer) | Not explicitly stated, but demonstrated dose-dependent cytotoxicity and G1 phase arrest at 2.5, 5, and 10 µM.[1] | 24 |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 | 24 |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 203.5 | 48 |
| Doxorubicin | HeLa (Cervical Cancer) | 1.39 ± 0.17[2] | 24 |
| Doxorubicin | HeLa (Cervical Cancer) | ~0.2 µg/mL (~0.37 µM) | Not Specified |
| Cisplatin | HeLa (Cervical Cancer) | 25.5 | 24 |
| Cisplatin | HeLa (Cervical Cancer) | 7.7 | 48 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and enable independent verification.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Ganoderic Acid T, Ganoderic Acid A, Doxorubicin, Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of fluorescence is proportional to the amount of DNA in the cell.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Analysis (Western Blot for Apoptosis-Related Proteins)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methyl Ganoderate H
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and operational safety are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl Ganoderate H, a bioactive compound derived from Ganoderma species. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Inspect them for any tears or punctures before use and practice proper removal techniques to avoid skin contact.[1][2]
-
Eye Protection: Use tightly fitting safety goggles or glasses that conform to approved standards (e.g., NIOSH in the US or EN 166 in the EU).[1][3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In cases of dust formation or aerosols, use a full-face respirator with an appropriate filter.[3]
General Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation in the handling area.[3]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
Quantitative Safety Data Summary
The following table summarizes key safety information extrapolated from related compounds and general laboratory chemical safety guidelines. This information should be considered as a baseline for safe handling and disposal planning.
| Parameter | Guideline |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Recommended long-term storage at -20°C and short-term at 2-8°C.[1] |
| Incompatible Materials | Avoid strong oxidizing/reducing agents and strong acids/alkalis.[1] |
| First Aid - Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][3] |
| First Aid - Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of water.[1][3] Seek medical advice if irritation persists. |
| First Aid - Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| First Aid - Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention. |
| Fire Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3] Wear self-contained breathing apparatus for firefighting if necessary.[1][3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with many bioactive compounds, should be treated as chemical waste. The overriding principle is that a disposal plan should be in place before any experimental work begins.[4]
Step 1: Classification and Segregation
-
Classify the Waste: this compound waste should be classified as chemical waste.[5][6] This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and weighing paper).
-
Segregate the Waste: Do not mix this compound waste with general laboratory trash or other waste streams like biological or radioactive waste.[5] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[4]
Step 2: Containment and Labeling
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container.[4] The container should be kept closed except when adding waste.
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazards (e.g., "Toxic").[5]
Step 3: Storage of Waste
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic and incompatible materials.[5]
-
Secondary Containment: It is advisable to store liquid chemical waste containers in secondary containment trays to prevent spills.[7]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[5][6] Do not attempt to dispose of this compound down the drain or in regular trash.[8]
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific procedures.[4]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations from handling this compound to its final disposal.
References
- 1. biocrick.com [biocrick.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. epfl.ch [epfl.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Ganoderate H
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl Ganoderate H, a naturally derived compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust operational and disposal plan based on established best practices for handling chemical compounds of unknown toxicity. Adherence to these procedures will help minimize risk and ensure the well-being of all laboratory personnel.
Immediate Safety and Handling Precautions
When handling this compound, a risk assessment should be conducted, treating it as a substance with potential hazards until proven otherwise. The following personal protective equipment (PPE) is mandatory to prevent skin and respiratory exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex, chemically resistant | Prevent skin contact. |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protect eyes from splashes and airborne particles. |
| Goggles | Recommended when handling larger quantities | Provide a complete seal around the eyes. | |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protect skin and clothing from contamination. |
| Respiratory | Fume Hood | Handle the solid compound and prepare solutions in a fume hood. | |
| Dust Mask (N95/FFP2) | Recommended for handling the powder outside a hood | Prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
Receiving and Storage:
Upon receiving this compound, inspect the packaging for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Based on supplier recommendations, storage at -20°C is advised for the powdered form.[1][2] Solutions of this compound in solvents should be stored at -80°C for up to six months or -20°C for up to one month to maintain efficacy.[2]
Preparation of Stock Solutions:
This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Preparation: Assemble all necessary equipment, including the vial of this compound, appropriate solvent, volumetric flasks, and pipettes, inside the fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid creating dust. If the compound has adhered to the cap or neck of the vial during transport, gently tap the vial to settle the contents.[2]
-
Dissolving: Add the solvent to the weighed compound and gently agitate until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Spill Cleanup:
In the event of a spill, evacuate the immediate area. For a small spill of the solid, carefully scoop the material into a container for disposal. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal. Ensure the area is then decontaminated. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
Waste Segregation: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Request: Follow your institution's procedures for the disposal of chemical waste. This typically involves submitting a request for pickup by the environmental health and safety department.
Logical Relationships in Laboratory Safety
The approach to safely handling any chemical, including this compound, is based on the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and reliability, demonstrating a commitment to safety that extends beyond the products they use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
